NOSO-502
描述
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属性
分子式 |
C47H80FN17O11 |
|---|---|
分子量 |
1078.2 g/mol |
IUPAC 名称 |
(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid |
InChI |
InChI=1S/C47H80FN17O11/c48-28-11-2-1-10-27(28)24-34(42(71)60-30(13-4-6-19-50)41(70)62-33(46(75)76)15-8-22-57-47(55)56)63-43(72)35-16-9-23-65(35)45(74)32(14-7-20-51)59-37(67)26-58-40(69)31(17-21-52)61-44(73)38(36(66)25-53)64-39(68)29(54)12-3-5-18-49/h1-2,10-11,15,29-32,34-36,38,66H,3-9,12-14,16-26,49-54H2,(H,58,69)(H,59,67)(H,60,71)(H,61,73)(H,62,70)(H,63,72)(H,64,68)(H,75,76)(H4,55,56,57)/b33-15-/t29-,30-,31-,32+,34-,35-,36-,38-/m0/s1 |
InChI 键 |
JJUNUSUNICLAGV-URDXWPNVSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H](CCCN)NC(=O)CNC(=O)[C@H](CCN)NC(=O)[C@H]([C@H](CN)O)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](CC2=CC=CC=C2F)C(=O)N[C@@H](CCCCN)C(=O)N/C(=C\CCN=C(N)N)/C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CCCN)NC(=O)CNC(=O)C(CCN)NC(=O)C(C(CN)O)NC(=O)C(CCCCN)N)C(=O)NC(CC2=CC=CC=C2F)C(=O)NC(CCCCN)C(=O)NC(=CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
The Emergence of NOSO-502: A Novel Ribosome-Targeting Antibiotic from Xenorhabdus Bacteria
A Technical Whitepaper for Drug Discovery & Development Professionals
Abstract
In an era marked by the escalating threat of antimicrobial resistance, the discovery of novel antibiotic classes with unique mechanisms of action is a paramount objective in global public health. This technical guide delves into the discovery and preclinical development of NOSO-502, a first-in-class odilorhabdin antibiotic originating from the symbiotic bacterium Xenorhabdus nematophila. This compound exhibits potent bactericidal activity, particularly against multidrug-resistant Gram-negative pathogens such as carbapenem-resistant Enterobacteriaceae (CRE). Its novel mechanism, which involves binding to a unique site on the bacterial ribosome to induce miscoding, presents a promising avenue to circumvent existing resistance pathways. This document provides a comprehensive overview of the discovery, mechanism of action, in vitro and in vivo efficacy, and safety profile of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Introduction: The Unconventional Source of a New Antibiotic Hope
The relentless rise of antibiotic-resistant bacteria necessitates the exploration of novel sources for antimicrobial compounds. Xenorhabdus and Photorhabdus, genera of bacteria living in symbiosis with entomopathogenic nematodes, have emerged as a rich and underexplored reservoir of bioactive secondary metabolites.[1][2][3] These bacteria produce a diverse array of molecules to facilitate the killing of their insect host and prevent its putrefaction by competing microbes.[2][4][5] It was from this unique ecological niche that a new class of antibiotics, the odilorhabdins (ODLs), was discovered.[2][6]
The discovery of ODLs was the result of a systematic screening of a collection of Xenorhabdus strains for antimicrobial properties.[6][7][8] This effort, spearheaded by Nosopharm, led to the identification of these potent antibacterial agents.[6] Subsequent lead optimization programs on the natural odilorhabdins led to the development of this compound, a synthetic derivative with an optimized pharmacological profile.[2][7][8][9][10] This document outlines the scientific journey of this compound, from its microbial origins to its characterization as a promising preclinical candidate for treating severe hospital-acquired infections.
Mechanism of Action: A Novel Attack on Bacterial Protein Synthesis
This compound exerts its bactericidal effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.[2][6][11] Unlike many existing ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S).[2][3][4] This unique binding interaction disrupts the translation process in a distinct manner.
The binding of this compound to the ribosome induces miscoding, causing the incorrect incorporation of amino acids into nascent polypeptide chains.[4][6] This leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.[4] Furthermore, odilorhabdins can cause the ribosome to bypass stop codons, further disrupting the fidelity of protein synthesis.[6] This novel mechanism of action is a key attribute of this compound, as it suggests a low probability of cross-resistance with existing classes of ribosome-inhibiting antibiotics.[4]
In Vitro Activity of this compound
This compound has demonstrated a potent and broad spectrum of activity against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[7][9][10] Its efficacy extends to challenging multidrug-resistant (MDR) strains, including those resistant to carbapenems and colistin.
Antibacterial Spectrum
The minimum inhibitory concentrations (MICs) of this compound against a range of clinically relevant pathogens have been determined using standard broth microdilution methods.
| Bacterial Species | Strain Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Standard & CRE | 0.5 - 4 | 2 | 4 | [9],[7],[12] |
| Klebsiella pneumoniae | Standard & CRE | 0.5 - 4 | 0.5 | 1 | [9],[7],[12] |
| Enterobacter cloacae complex | Clinical Isolates | 0.5 - 32 | 1 | 2 | [13],[14],[15],[16] |
| Citrobacter spp. | Clinical Isolates | - | 1 | 2 | [12],[17] |
| Stenotrophomonas maltophilia | Wild-type | - | - | - | [7] |
| Pseudomonas aeruginosa | Wild-type | >64 | - | - | [7] |
| Acinetobacter baumannii | Wild-type | >64 | - | - | [7] |
| Staphylococcus aureus | Wild-type | - | - | - | [7] |
Table 1: In vitro activity of this compound against various bacterial pathogens. CRE: Carbapenem-Resistant Enterobacteriaceae.
Notably, the activity of this compound is not significantly impacted by the presence of various carbapenemases (KPC, NDM, OXA, IMP, VIM) or extended-spectrum β-lactamases (ESBLs).[9][10][12][17]
Bactericidal Activity
Time-kill assays have confirmed the bactericidal nature of this compound. Against strains of E. coli and K. pneumoniae, this compound demonstrated concentration-dependent killing at concentrations of 4x and 8x the MIC.[12][18][19]
In Vivo Efficacy in Animal Models
The therapeutic potential of this compound has been evaluated in several murine infection models, demonstrating its efficacy in treating systemic and localized infections caused by pathogenic Enterobacteriaceae.
Systemic Infection (Sepsis) Models
In a neutropenic murine sepsis model with an ESBL-producing E. coli strain, subcutaneously administered this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[9][10] Dose-dependent reductions in bacterial load in the blood were observed, with 1-, 2-, and 3-log reductions at doses of 2.6, 3.8, and 5.9 mg/kg, respectively.[9][10] Against a lethal infection with an NDM-1 producing E. coli, this compound treatment resulted in 100% survival at doses as low as 4 mg/kg.[9][10]
Urinary Tract Infection (UTI) Model
In a murine UTI model infected with E. coli UTI89, a 24 mg/kg dose of this compound resulted in significant reductions in bacterial burden in the urine (2.39 log10 CFU/mL), bladder (1.96 log10 CFU/mL), and kidneys (1.36 log10 CFU/mL).[8][9]
Pharmacokinetics/Pharmacodynamics (PK/PD)
Pharmacokinetic studies in mice following subcutaneous administration revealed dose-dependent peak plasma concentrations (Cmax) ranging from 1.49 to 84.6 mg/L and an area under the concentration-time curve (AUC0–∞) from 1.94 to 352 mg·h/L.[20] The elimination half-life was determined to be between 0.41 and 1.1 hours.[20]
Dose fractionation studies in a neutropenic murine thigh infection model identified the ratio of the free drug area under the concentration-time curve to the MIC (fAUC/MIC) as the PK/PD index that best correlates with efficacy (R² = 0.86).[20][21] The mean fAUC/MIC ratios required for net stasis and a 1-log kill against K. pneumoniae were 4.22 and 17.7, respectively. For E. coli, the mean fAUC/MIC for net stasis was 10.4.[20][21]
| Parameter | Value | Animal Model | Reference(s) |
| Efficacy | |||
| ED50 (E. coli sepsis) | 3.5 mg/kg | Neutropenic murine sepsis | [9],[10] |
| Survival (E. coli sepsis) | 100% at ≥ 4 mg/kg | Neutropenic murine sepsis | [9],[10] |
| Bacterial Reduction (UTI) | 1.36 - 2.39 log10 CFU/mL | Murine UTI | [9],[8] |
| Pharmacokinetics | |||
| Cmax | 1.49 - 84.6 mg/L | Mouse (subcutaneous) | [20] |
| AUC0–∞ | 1.94 - 352 mg·h/L | Mouse (subcutaneous) | [20] |
| Half-life (t1/2) | 0.41 - 1.1 h | Mouse (subcutaneous) | [20] |
| Pharmacodynamics | |||
| PK/PD Driver | fAUC/MIC | Neutropenic murine thigh | [21],[20] |
| fAUC/MIC for Stasis (K. pneumoniae) | 4.22 | Neutropenic murine thigh | [21],[20] |
| fAUC/MIC for 1-log kill (K. pneumoniae) | 17.7 | Neutropenic murine thigh | [21],[20] |
| fAUC/MIC for Stasis (E. coli) | 10.4 | Neutropenic murine thigh | [21],[20] |
Table 2: Summary of in vivo efficacy and pharmacokinetic/pharmacodynamic parameters of this compound.
Resistance and Safety Profile
Potential for Resistance
This compound demonstrates a low potential for the development of resistance.[7][9] However, decreased susceptibility has been observed in some strains of Enterobacter cloacae complex and Klebsiella pneumoniae.[13][19] Resistance in these cases has been linked to mutations in the crrB gene, which is part of the CrrAB two-component system.[19] This system can upregulate an RND-type efflux pump, leading to increased efflux of the drug.[13][16]
In Vitro Safety Profile
This compound has demonstrated a favorable in vitro safety profile.[7][8][9] No cytotoxicity was observed against human cell lines, including HepG2 (liver), HK-2 (kidney), and primary human renal proximal tubular epithelial cells (HRPTEpiC) at concentrations up to 512 µM.[7][8][9] Additionally, this compound showed no inhibition of the hERG channel or Nav1.5 sodium channel, and no increase in micronuclei formation, suggesting a low risk for cardiotoxicity and genotoxicity, respectively.[7][8][9]
| Assay | Cell Line / Target | Result | Concentration | Reference(s) |
| Cytotoxicity | HepG2, HK-2, HRPTEpiC | No cytotoxicity | up to 512 µM | [9],[7],[8] |
| Cardiotoxicity | hERG-CHO | No inhibition | up to 512 µM | [9],[7],[8] |
| Cardiotoxicity | Nav1.5-HEK | No inhibition | up to 512 µM | [9],[7],[8] |
| Genotoxicity | Micronucleus Test | No increase | up to 512 µM | [9],[7],[8] |
Table 3: In vitro safety and toxicology data for this compound.
Experimental Protocols
This section provides an overview of the key methodologies used in the preclinical evaluation of this compound.
Discovery and Synthesis
The initial discovery involved screening a library of Xenorhabdus bacterial strains for antimicrobial activity.[6] Active compounds (odilorhabdins) were then isolated and their structures elucidated. This compound is a synthetic analog developed through a lead optimization program to improve its pharmacological properties.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. frontiersin.org [frontiersin.org]
- 3. From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Odilorhabdins: Researchers Discover New Class of Antibiotics | Medicine | Sci-News.com [sci.news]
- 5. mdpi.com [mdpi.com]
- 6. Odilorhabdin - Wikipedia [en.wikipedia.org]
- 7. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. selectscience.net [selectscience.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Pharmacodynamic Characterization of a Novel Odilorhabdin Antibiotic, this compound, against Escherichia coli and Klebsiella pneumoniae in a Murine Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
An In-Depth Technical Guide to the Odilorhabdin Class of Antibiotics
A Novel Class of Ribosome-Targeting Antibacterials with a Unique Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The rising threat of antimicrobial resistance necessitates the discovery and development of new classes of antibiotics. Odilorhabdins (ODLs) represent a promising novel class of natural product antibiotics with a unique mechanism of action and potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the odilorhabdin class, detailing their discovery, mechanism of action, spectrum of activity, and preclinical data.
Discovery and Origin
Odilorhabdins are non-ribosomally synthesized peptide antibiotics produced by the bacterium Xenorhabdus nematophila, a symbiont of soil-dwelling entomopathogenic nematodes.[1][2] The discovery of odilorhabdins stemmed from a screening of 80 cultured strains of Xenorhabdus for antimicrobial activity.[1] The initial natural products identified were designated NOSO-95A, NOSO-95B, and NOSO-95C.[3][4] From these, a medicinal chemistry program led to the development of the preclinical candidate, NOSO-502.[3][5][6]
Chemical Structure
Odilorhabdins are linear cationic peptides. The structures of the natural products NOSO-95A, -B, and -C, along with the optimized preclinical candidate this compound, are characterized by the presence of non-proteinogenic amino acids.[4]
Mechanism of Action: A New Binding Site on the Ribosome
Odilorhabdins exert their bactericidal effect by inhibiting protein synthesis.[3][7] Unlike many other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S).[2][3][7] This unique binding pocket does not overlap with the binding sites of other known antibiotics that target the 30S subunit, such as aminoglycosides, tetracyclines, and tigecycline.[3]
The binding of odilorhabdins to the ribosome induces miscoding during translation.[7] This leads to the incorporation of incorrect amino acids, the readthrough of stop codons, and the production of flawed proteins, ultimately resulting in bacterial cell death.[1] The ability of odilorhabdins to cause miscoding is a key aspect of their potent bactericidal activity.[1]
Signaling Pathway of Odilorhabdin Action
Caption: Mechanism of action of odilorhabdins in a bacterial cell.
Spectrum of Activity
Odilorhabdins demonstrate a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2] Of particular significance is their potent activity against carbapenem-resistant Enterobacteriaceae (CRE), a critical threat in healthcare settings.[3]
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 1 - 32 | 2 - 8 |
| Klebsiella pneumoniae | 0.5 - 16 | 2 - 8 |
| Enterobacter cloacae | 1 - 4 | 2 - 8 |
| Citrobacter freundii | 1 - 4 | 2 - 8 |
Data compiled from multiple sources.[6]
Table 2: In Vitro Activity of Natural Odilorhabdins
| Compound | Organism | MIC (µg/mL) |
| NOSO-95C | Providencia stuartii ATCC 29914 | 16 |
| NOSO-95C | Proteus mirabilis ATCC 29906 | 32 |
| NOSO-95C | Morganella morganii DSM 30164 | >2048 |
| NOSO-95C | Xenorhabdus nematophila K102 | >2048 |
Data from a study on odilorhabdin self-resistance.[8]
Resistance Mechanisms
The producing organism, Xenorhabdus nematophila, possesses a self-resistance mechanism to odilorhabdins. This is mediated by an N-acetyltransferase, encoded by the oatA gene located within the odilorhabdin biosynthetic gene cluster, which inactivates the antibiotic.[4][9] The potential for the development of clinical resistance to odilorhabdins is an area of ongoing research.
Preclinical Data
The preclinical candidate this compound has undergone evaluation in various in vitro and in vivo models.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in mice and rats.
Table 3: Pharmacokinetic Parameters of this compound in Mice (Subcutaneous Administration)
| Dose (mg/kg) | Cmax (mg/L) | AUC0–∞ (mg·h/L) | T1/2 (h) |
| 7.81 | 1.49 | 1.94 | 0.41 |
| 31.25 | - | - | - |
| 125 | - | - | - |
| 500 | 84.6 | 352 | 1.1 |
Data extracted from a study in a murine thigh infection model.[10]
Table 4: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Parameter | Value |
| Half-life (t1/2) | 90 min |
| Plasma Clearance | 1.92 L/h/kg |
| Volume of Distribution (Vd) | 0.94 L/kg |
Data from in vitro and in vivo characterization of this compound.[6]
This compound exhibits low plasma protein binding across multiple species.[6]
Table 5: Plasma Protein Binding of this compound
| Species | Unbound Fraction (%) |
| Mouse | 19.8 |
| Rat | 20.5 |
| Dog | 17.6 |
| Human | 18.7 |
Data from in vitro and in vivo characterization of this compound.[6]
Pharmacodynamics and In Vivo Efficacy
The in vivo efficacy of this compound has been demonstrated in murine infection models. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy is the 24-hour free-drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[10]
Table 6: In Vivo Efficacy of this compound in a Murine Thigh Infection Model
| Organism | Endpoint | Mean 24-h fAUC/MIC |
| E. coli | Net Stasis | 10.4 |
| K. pneumoniae | Net Stasis | 4.22 |
| K. pneumoniae | 1-log kill | 17.7 |
Data from a study in a neutropenic murine thigh infection model.[10]
In a murine systemic infection model with an ESBL-producing E. coli strain, this compound demonstrated a 50% effective dose (ED50) of 3.5 mg/kg and achieved 1-, 2-, and 3-log reductions in blood bacterial burden at doses of 2.6, 3.8, and 5.9 mg/kg, respectively. In a urinary tract infection model with uropathogenic E. coli, a 24 mg/kg dose of this compound led to significant reductions in bacterial counts in the urine, bladder, and kidneys.
Experimental Protocols
Determination of Mechanism of Action
Caption: Experimental workflow for elucidating the mechanism of action of odilorhabdins.
This assay is used to identify which major macromolecular synthesis pathway (DNA, RNA, protein, or cell wall) is inhibited by the antibiotic. Bacterial cultures are incubated with the antibiotic and a specific radiolabeled precursor for each pathway (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein). The amount of incorporated radioactivity is measured over time and compared to an untreated control. A significant reduction in the incorporation of a specific precursor indicates that its corresponding pathway is the target of the antibiotic.
Commercially available or custom-prepared E. coli cell-free systems are used to quantify the direct inhibitory effect of the antibiotic on protein synthesis. A reporter gene (e.g., luciferase or GFP) under the control of a T7 promoter is added to the system along with varying concentrations of the antibiotic. The inhibition of reporter protein production is measured, and the IC50 value (the concentration of antibiotic that inhibits 50% of protein synthesis) is determined.
This technique is employed to map the precise location of ribosome stalling on an mRNA template caused by an antibiotic. A primer is annealed to the mRNA downstream of the coding sequence. In the presence of the antibiotic, ribosomes stall at specific codons. Reverse transcriptase is then used to synthesize cDNA from the primer. The enzyme stops when it encounters the stalled ribosome, generating a "toe-print" - a truncated cDNA product. The size of this product, determined by gel electrophoresis, reveals the exact position of the ribosome on the mRNA.
In Vivo Efficacy Models
This is a standard model for evaluating the in vivo efficacy of antibiotics.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).
-
Infection: A logarithmic-phase culture of the test bacterium (e.g., E. coli or K. pneumoniae) is injected into the thigh muscles of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antibiotic is initiated. Different dosing regimens (dose and frequency) are typically evaluated.
-
Assessment: At the end of the treatment period (e.g., 24 hours), the mice are euthanized, and the thighs are aseptically removed and homogenized. The number of colony-forming units (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate. The reduction in bacterial load compared to untreated controls is used to assess efficacy.
This model is used to evaluate the efficacy of an antibiotic in a systemic infection.
-
Induction of Neutropenia: Similar to the thigh infection model, mice are often rendered neutropenic.
-
Infection: A bacterial suspension is administered systemically, for example, via intraperitoneal injection or intranasal/intratracheal instillation to induce pneumonia leading to sepsis.
-
Treatment: Antibiotic treatment is initiated at a defined time post-infection.
-
Assessment: Efficacy is typically measured by survival over a set period (e.g., 7 days) and/or by determining the bacterial load in the blood and various organs (e.g., lungs, spleen, liver) at specific time points.
Conclusion
The odilorhabdin class of antibiotics represents a significant advancement in the fight against antimicrobial resistance. Their novel mechanism of action, targeting a previously unexploited site on the bacterial ribosome, and their potent activity against difficult-to-treat Gram-negative pathogens, including CRE, make them a highly promising therapeutic class. The preclinical data for this compound are encouraging, demonstrating in vivo efficacy and favorable pharmacokinetic properties. Further development and clinical evaluation of odilorhabdins are warranted to fully assess their potential as a new generation of antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents [frontiersin.org]
- 5. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1383. In vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation of this compound, a First-in-Class Odilorhabdin Antibiotic, Against E. coli (EC) and K. pneumoniae (KPN) in the Murine Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Odilorhabdin Antibiotic Biosynthetic Cluster and Acetyltransferase Self-Resistance Locus Are Niche and Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In Vivo Pharmacodynamic Characterization of a Novel Odilorhabdin Antibiotic, this compound, against Escherichia coli and Klebsiella pneumoniae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
NOSO-502: A Technical Deep Dive into its Antibacterial Spectrum Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, representing a significant development in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] Discovered by Nosopharm from a Xenorhabdus bacterium, this compound exhibits a novel mechanism of action by inhibiting protein synthesis through a unique interaction with the bacterial ribosome.[3][4] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound against key Gram-negative pathogens, details the experimental methodologies used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Core Antibacterial Activity
This compound has demonstrated potent in vitro activity against a range of clinically significant Gram-negative bacteria, particularly within the Enterobacterales order.[1][2][5] Its efficacy is notably retained against many carbapenem-resistant Enterobacteriaceae (CRE) strains, which are classified as critical priority pathogens by the World Health Organization (WHO).[3][6]
Quantitative Analysis of In Vitro Susceptibility
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following tables summarize the MIC data for this compound against various Gram-negative isolates.
Table 1: this compound MIC Distribution against Enterobacterales Species [1][2]
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 2 | 4 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Enterobacter spp. | 1 | 2 |
| Citrobacter spp. | 1 | 2 |
| Proteus mirabilis | >64 | >64 |
Table 2: Activity of this compound against Carbapenem-Resistant Enterobacteriaceae (CRE) [6][7][8]
| Resistance Mechanism | MIC Range (µg/mL) |
| KPC-producing | 0.5 - 4 |
| AmpC-producing | 0.5 - 4 |
| OXA-producing | 0.5 - 4 |
| Metallo-β-lactamase (e.g., NDM) producing | 0.5 - 4 |
Table 3: Activity of this compound against other Gram-Negative Bacteria [5]
| Organism | MIC Range (µg/mL) |
| Stenotrophomonas maltophilia | Active (specific MICs not detailed in snippets) |
| Pseudomonas aeruginosa | >64 |
| Acinetobacter baumannii | >64 |
Mechanism of Action
This compound exerts its bactericidal effect through a novel mechanism of action, inhibiting bacterial translation.[5][6][7] Unlike many existing antibiotics that target the ribosome, odilorhabdins bind to a new site on the small ribosomal subunit.[4] This unique binding site is a key reason for its activity against bacteria that have developed resistance to other protein synthesis inhibitors.
Caption: Mechanism of action of this compound.
Experimental Protocols
The evaluation of this compound's antibacterial activity has involved standardized and rigorous methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound was predominantly assessed using the ISO reference broth microdilution method.[1][2]
Workflow for MIC Determination:
-
Isolate Selection: A panel of 360 Enterobacterales clinical isolates was used, with an enrichment of MDR strains, including carbapenemase producers.[2]
-
Inoculum Preparation: Bacterial suspensions were prepared and standardized to a specific concentration.
-
Drug Dilution: Serial dilutions of this compound and comparator agents were prepared in microtiter plates.
-
Inoculation: The standardized bacterial suspensions were added to the wells containing the antibiotic dilutions.
-
Incubation: The plates were incubated under appropriate conditions.
-
MIC Reading: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Caption: Experimental workflow for MIC determination.
Time-Kill Assays
To assess the bactericidal or bacteriostatic nature of this compound, time-kill experiments were conducted.[1][2]
Methodology for Time-Kill Assays:
-
Bacterial Culture: Cultures of E. coli, Klebsiella spp., and C. freundii were grown to a logarithmic phase.[1]
-
Drug Exposure: The bacterial cultures were exposed to this compound at concentrations ranging from 1x to 16x the MIC.[1][2]
-
Sampling: Aliquots were taken at various time points over a 24-hour period.[1][2]
-
Viable Cell Count: The number of viable bacteria in each aliquot was determined by plating on appropriate agar and counting the colony-forming units (CFU).
-
Data Analysis: The change in bacterial count over time was plotted to determine the rate of killing. This compound demonstrated concentration-dependent killing.[1][2]
In Vivo Efficacy Models
The efficacy of this compound has been evaluated in several murine infection models.
Mouse Systemic Infection Model:
-
Infection: Mice were systemically infected with E. coli EN122 (ESBL-producing) or E. coli ATCC BAA-2469 (NDM-1-producing).[6][7]
-
Treatment: this compound was administered to the infected mice.
-
Endpoints: The 50% effective dose (ED50) and the reduction in bacterial burden in the blood were measured.[6][7] For the E. coli EN122 model, an ED50 of 3.5 mg/kg was achieved, with dose-dependent reductions in blood bacterial counts.[6][7][9] In the E. coli ATCC BAA-2469 model, a dose as low as 4 mg/kg resulted in 100% survival.[6][7][9]
Murine Urinary Tract Infection (UTI) Model:
-
Infection: Mice were infected with E. coli UTI89 to establish a urinary tract infection.[6][7]
-
Treatment: A dose of 24 mg/kg of this compound was administered.[6][7]
-
Endpoints: The bacterial burden in the urine, bladder, and kidneys was significantly reduced.[6][7][9]
Resistance Profile
A key feature of this compound is its ability to overcome many existing resistance mechanisms in Gram-negative bacteria.
-
Carbapenemases: The activity of this compound is not impacted by the presence of various carbapenemases, including KPC, NDM, OXA, IMP, and VIM.[1][2]
-
Colistin Resistance: this compound is active against strains with multiple mechanisms of acquired colistin resistance, including those mediated by mcr-1, mcr-2, and mcr-3, as well as chromosomal mutations in pmrA, pmrB, mgrB, and phoQ.[6] However, resistance to this compound has been observed in strains with mutations in the crrB gene.[10]
Safety and Preclinical Development
This compound has demonstrated a favorable in vitro safety profile.[6][7][8] It showed no cytotoxicity against HepG2, HK-2, or human renal proximal tubular epithelial cells.[6] Furthermore, it did not inhibit hERG-CHO or Nav1.5-HEK currents and did not show evidence of genotoxicity.[6][7] Having successfully completed GLP toxicology studies, this compound is advancing towards Phase 1 clinical trials.[3]
Conclusion
This compound is a promising novel antibiotic with a unique mechanism of action and potent activity against a wide range of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacterales. Its ability to overcome many common resistance mechanisms makes it a valuable candidate for addressing the urgent threat of antimicrobial resistance. Further clinical development will be crucial in establishing its role in the treatment of severe hospital-acquired infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Development Status of NOSO-502: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NOSO-502 is a first-in-class antibiotic belonging to the novel odilorhabdin class, currently in late-stage preclinical development for the treatment of serious hospital-acquired infections caused by multidrug-resistant (MDR) Enterobacteriaceae.[1][2] Discovered by Nosopharm from the bacterium Xenorhabdus, this compound exhibits a unique mechanism of action by inhibiting the bacterial ribosome.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo efficacy, pharmacokinetic profile, and safety and toxicology data. The successful completion of GLP toxicology studies has paved the way for the advancement of this compound into Phase 1 clinical trials.[1][2][3][4]
Mechanism of Action
This compound exerts its antibacterial effect through a novel mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis.[1][2] Unlike many existing ribosome-targeting antibiotics, odilorhabdins bind to the decoding center of the 16S subunit at a previously unexploited site. This distinct binding mode is responsible for its potent activity against a range of pathogens, including those resistant to other classes of antibiotics.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria, with a particular focus on Enterobacteriaceae.[5][6]
Minimum Inhibitory Concentrations (MICs)
The MICs of this compound were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Table 1: In Vitro Activity of this compound Against Enterobacteriaceae
| Organism | MIC Range (µg/mL) |
| Escherichia coli | 2 - 4 |
| Klebsiella pneumoniae | 0.5 - 1 |
| Enterobacter spp. | 1 - 2 |
| Citrobacter spp. | 1 - 2 |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 - 4 |
Data compiled from multiple sources.[5][6][7]
Notably, the activity of this compound is not significantly impacted by the presence of various resistance mechanisms, including extended-spectrum β-lactamases (ESBLs), carbapenemases (KPC, NDM, OXA), and polymyxin resistance.[1][2][5][8]
Time-Kill Kinetics
Time-kill assays were performed to assess the bactericidal activity of this compound. The results indicate a concentration-dependent killing of E. coli, Klebsiella spp., and C. freundii.[7]
In Vivo Efficacy
The in vivo efficacy of this compound has been evaluated in several murine infection models, demonstrating its potential for treating systemic and localized infections.
Murine Sepsis Model
In a neutropenic murine sepsis model with E. coli EN122 (ESBL), subcutaneously administered this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[5][6] Furthermore, dose-dependent reductions in blood bacterial burden were observed.[5][6] Against a lethal infection with E. coli ATCC BAA-2469 (NDM-1), this compound treatment resulted in 100% survival at doses as low as 4 mg/kg.[5][6]
Table 2: Efficacy of this compound in Murine Sepsis Model with E. coli EN122 (ESBL)
| Dose (mg/kg) | Log Reduction in Blood Burden |
| 2.6 | 1 |
| 3.8 | 2 |
| 5.9 | 3 |
Data from Racine et al., 2018.[5][6]
Murine Urinary Tract Infection (UTI) Model
In a murine UTI model with E. coli UTI89, a single 24 mg/kg subcutaneous dose of this compound resulted in significant reductions in bacterial counts in the urine, bladder, and kidneys.[5][6]
Table 3: Efficacy of this compound in Murine UTI Model
| Tissue | Log10 CFU/mL Reduction |
| Urine | 2.39 |
| Bladder | 1.96 |
| Kidney | 1.36 |
Data from Racine et al., 2018.[5][6]
Murine Thigh Infection Model
Pharmacodynamic characterization in a neutropenic murine thigh infection model against six E. coli and six K. pneumoniae isolates demonstrated that the area under the concentration-time curve to MIC ratio (AUC/MIC) was the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlated with efficacy.[9][10] The mean 24-hour free-drug AUC/MIC (fAUC/MIC) magnitudes for net stasis were 10.4 for E. coli and 4.22 for K. pneumoniae.[10] For a 1-log kill endpoint against K. pneumoniae, the mean fAUC/MIC was 17.7.[10]
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in both mice and rats following intravenous and subcutaneous administration.
Murine Pharmacokinetics
Following subcutaneous administration in mice, this compound exhibited dose-dependent increases in plasma concentrations.[9][10]
Table 4: Single-Dose Pharmacokinetic Parameters of this compound in Mice (Subcutaneous)
| Dose (mg/kg) | Cmax (mg/L) | AUC0-∞ (mg·h/L) | t1/2 (h) |
| 7.81 | 1.49 | 1.94 | 0.41 |
| 31.25 | - | - | - |
| 125 | - | - | - |
| 500 | 84.6 | 352 | 1.1 |
Data from Ambrose et al., 2018.[9][10] Note: Dashes indicate data not provided in the source.
Rat Pharmacokinetics
Pharmacokinetic data in Sprague-Dawley rats following a 15 mg/kg intravenous dose is also available.[5]
Safety and Toxicology
A comprehensive in vitro and in vivo safety and toxicology program has been conducted for this compound.
In Vitro Safety
This compound has demonstrated a favorable in vitro safety profile.[5][6]
-
Cytotoxicity: No cytotoxicity was observed against HepG2, HK-2, or human renal proximal tubular epithelial cells (HRPTEpiC).[5][6]
-
hERG Inhibition: No inhibition of the hERG potassium channel current was detected.[5][6]
-
Genotoxicity: There was no increase in micronuclei at concentrations up to 512 µM in an in vitro micronucleus assay.[5][6]
GLP Toxicology Studies
The completion of Good Laboratory Practice (GLP) toxicology studies has been a significant milestone for the this compound program.[1][2][3] The positive results from these studies, combined with the efficacy and PK/PD data, support the progression of this compound into first-in-human clinical studies.[1][2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of this compound was determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial isolates were grown on appropriate agar plates. Colonies were suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Drug Dilution: this compound was serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized bacterial inoculum was added to each well containing the serially diluted drug. The plates were incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This model was utilized to evaluate the in vivo efficacy and pharmacodynamics of this compound.
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Typically, two doses are administered prior to infection (e.g., 150 mg/kg four days before and 100 mg/kg one day before infection).
-
Infection: A bacterial suspension of a specific strain (E. coli or K. pneumoniae) was injected directly into the thigh muscle of the neutropenic mice.
-
Drug Administration: this compound was administered subcutaneously at various doses and dosing intervals, typically starting 1-2 hours post-infection.
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), mice were euthanized, and the thigh muscles were aseptically removed and homogenized. The homogenates were serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: The change in bacterial density (log10 CFU/thigh) was calculated relative to the bacterial count at the start of therapy. These data were then correlated with pharmacokinetic parameters to determine the PK/PD index that best predicts efficacy.
Conclusion
The comprehensive preclinical data package for this compound strongly supports its continued development as a novel therapeutic agent for infections caused by MDR Enterobacteriaceae. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable safety profile position it as a promising candidate to address the urgent unmet medical need for new antibiotics. The program is now poised to enter Phase 1 clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.
References
- 1. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 2. Neutropenic mouse thigh infection model [bio-protocol.org]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. hERG Assay | PPTX [slideshare.net]
- 8. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Murine thigh infection model. [bio-protocol.org]
NOSO-502: A Novel Ribosomal Inhibitor with Potent Activity Against Carbapenem-Resistant Enterobacteriaceae
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical threat to public health. These multidrug-resistant organisms are often responsible for severe and life-threatening hospital-acquired infections, and the World Health Organization (WHO) classifies them as critical priority pathogens for which new antibiotics are urgently needed.[1] NOSO-502, a first-in-class odilorhabdin antibiotic, has emerged as a promising preclinical candidate for the treatment of these difficult-to-treat infections.[1][2] Discovered by Nosopharm from a Xenorhabdus bacterium, this compound exhibits a novel mechanism of action by inhibiting the bacterial ribosome.[1] This technical guide provides a comprehensive overview of the in vitro and in vivo activity of this compound against CRE, detailing its mechanism of action, efficacy data, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound belongs to the odilorhabdin class of antibiotics, which are cationic peptides that inhibit bacterial protein synthesis.[2][3] The primary mechanism of action involves binding to the small subunit of the bacterial ribosome, thereby disrupting the translation process.[4] This unique target and binding mode result in potent activity against a broad spectrum of Gram-negative pathogens, including Enterobacteriaceae that are resistant to multiple other classes of antibiotics.[5][6][7]
In Vitro Activity Against Carbapenem-Resistant Enterobacteriaceae
This compound has demonstrated potent in vitro activity against a wide range of Enterobacteriaceae, including clinical isolates with various resistance mechanisms. Its efficacy is notably retained against strains producing different classes of carbapenemases.
Minimum Inhibitory Concentrations (MICs)
Studies have consistently shown that this compound has MIC values ranging from 0.5 to 4 µg/mL against standard Enterobacteriaceae strains and CRE isolates that produce KPC, AmpC, or OXA enzymes, as well as metallo-β-lactamases.[4][5][6][7] The presence of extended-spectrum β-lactamases (ESBL), meropenem non-susceptibility, or a multidrug-resistant (MDR) phenotype does not appear to impact the activity of this compound.[3][8]
| Organism | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | 2 | 4 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Enterobacter spp. | 1 | 2 |
| Citrobacter spp. | 1 | 2 |
| Proteus mirabilis | >64 | >64 |
| Data compiled from studies on a collection of 360 Enterobacterales clinical isolates, including MDR strains.[3][8] |
| Carbapenemase-Producing Strains | MIC Range (µg/mL) |
| KPC-producing K. pneumoniae | 0.5 - 2 |
| NDM-1-producing K. pneumoniae | 1 - 4 |
| OXA-48-producing K. pneumoniae | 1 - 2 |
| VIM-1-producing E. cloacae | 1 |
| Data from a study evaluating this compound against various carbapenemase-producing Enterobacteriaceae strains. |
Notably, against a panel of Enterobacter cloacae complex (ECC) clinical isolates, the MIC50 and MIC90 of this compound were 1 µg/mL and 2 µg/mL, respectively, with a MIC range of 0.5 to 32 µg/mL.[9][10] Decreased susceptibility was observed in strains belonging to specific clusters (XI and XII).[9]
Experimental Protocol: MIC Determination
The in vitro activity of this compound is typically determined using the ISO reference broth microdilution method.
Time-Kill Assays
Time-kill experiments have demonstrated the bactericidal activity of this compound. Against strains of E. coli, Klebsiella spp., and C. freundii, this compound showed concentration-dependent killing.[2][3]
In Vivo Efficacy
The promising in vitro activity of this compound has been substantiated by its efficacy in several murine infection models.
Systemic Infection Models
In a neutropenic murine sepsis model using an ESBL-producing E. coli strain, this compound achieved a 50% effective dose (ED50) of 3.5 mg/kg.[6] At doses of 2.6, 3.8, and 5.9 mg/kg, it resulted in 1-, 2-, and 3-log reductions in blood bacterial burden, respectively.[6] Furthermore, in a systemic infection model with an NDM-1-producing E. coli strain, a dose as low as 4 mg/kg resulted in 100% survival.[6]
Urinary Tract Infection (UTI) Model
In a murine UTI model with E. coli, a 24 mg/kg dose of this compound led to significant reductions in bacterial burden in the urine (2.39 log10 CFU/ml), bladder (1.96 log10 CFU/ml), and kidneys (1.36 log10 CFU/ml).[5][6][7]
Experimental Protocol: Murine Sepsis Model
A common in vivo model to assess the efficacy of new antibiotics is the neutropenic murine sepsis model.
Safety and Preclinical Development
Preclinical safety studies have shown that this compound has a favorable in vitro safety profile.[5][6][7] There was no observed cytotoxicity against HepG2, HK-2, or human renal proximal tubular epithelial cells.[6] Additionally, no inhibition of hERG-CHO or Nav1.5-HEK currents was detected, and there was no increase in micronuclei at concentrations up to 512 μM.[6] The completion of GLP toxicology studies has enabled the progression of this compound into Phase 1 clinical trials.[1]
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, potent in vitro activity against a broad range of CRE, and demonstrated in vivo efficacy in relevant animal models underscore its potential as a valuable new therapeutic agent. For researchers and drug development professionals, this compound offers a promising new avenue for addressing the urgent unmet medical need posed by carbapenem-resistant Enterobacteriaceae. Further clinical development will be crucial in determining its role in the clinical setting.
References
- 1. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PubMed [pubmed.ncbi.nlm.nih.gov]
NOSO-502: A Technical Whitepaper on a Novel Odilorhabdin Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, demonstrating potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound. All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included using Graphviz diagrams to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound is a synthetic derivative of the naturally occurring odilorhabdins, which are cationic peptides produced by Xenorhabdus bacteria, symbionts of entomopathogenic nematodes.[1] The chemical structure of this compound has been optimized for improved pharmacological properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | Odilorhabdin, Cationic Peptide | [2] |
| Molecular Formula | Not publicly available | N/A |
| Molecular Weight | Not publicly available | N/A |
| Solubility | Soluble in aqueous solutions for in vitro and in vivo testing | Implied from experimental descriptions |
| Stability | Good stability in plasma, microsomes, and hepatocytes | [1] |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis. Unlike many other ribosome-targeting antibiotics, odilorhabdins bind to a novel site on the small ribosomal subunit (30S). This interaction induces miscoding and disrupts the fidelity of translation, leading to the production of non-functional proteins and ultimately, bacterial cell death.
Figure 1: Mechanism of action of this compound on the bacterial ribosome.
In Vitro Antibacterial Activity
This compound has demonstrated potent in vitro activity against a broad spectrum of Enterobacterales, including strains resistant to carbapenems and colistin.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against selected Enterobacterales
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | 2 | 4 | 1 - 32 | [3] |
| Klebsiella pneumoniae | 0.5 | 1 | 0.5 - 16 | [3] |
| Enterobacter cloacae complex | 1 | 2 | 1 - 4 | [3] |
| Citrobacter freundii | 1 | 2 | 1 - 4 | [3] |
Table 3: Activity of this compound against Carbapenem-Resistant Enterobacterales (CRE)
| CRE Phenotype | MIC Range (µg/mL) | Reference |
| KPC-producing | 0.5 - 4 | [1] |
| NDM-producing | 0.5 - 4 | [1] |
| OXA-48-producing | 0.5 - 4 | [1] |
| AmpC-producing | 0.5 - 4 | [1] |
| Metallo-β-lactamase-producing | 0.5 - 4 | [1] |
In Vivo Efficacy
The efficacy of this compound has been evaluated in murine infection models, demonstrating its potential for treating systemic and localized infections.
Table 4: In Vivo Efficacy of this compound in Murine Infection Models
| Model | Pathogen | Efficacy Metric | Value | Reference |
| Systemic Infection (Sepsis) | E. coli EN122 (ESBL) | ED₅₀ | 3.5 mg/kg | [4] |
| Systemic Infection (Sepsis) | E. coli ATCC BAA-2469 (NDM-1) | Survival | 100% at ≥ 4 mg/kg | [4] |
| Urinary Tract Infection (UTI) | E. coli UTI89 | Log₁₀ CFU reduction (Urine) | 2.39 at 24 mg/kg | [4] |
| Urinary Tract Infection (UTI) | E. coli UTI89 | Log₁₀ CFU reduction (Bladder) | 1.96 at 24 mg/kg | [4] |
| Urinary Tract Infection (UTI) | E. coli UTI89 | Log₁₀ CFU reduction (Kidney) | 1.36 at 24 mg/kg | [4] |
Safety and Toxicological Profile
In vitro safety studies have indicated a favorable toxicological profile for this compound.
Table 5: In Vitro Safety and Toxicology Data for this compound
| Assay | Cell Line/Target | Result | Concentration | Reference |
| Cytotoxicity | HepG2 | No significant cytotoxicity | Up to 512 µM | [1][4] |
| Cytotoxicity | HK-2 | No significant cytotoxicity | Up to 512 µM | [1][4] |
| Cytotoxicity | HRPTEpiC | No significant cytotoxicity | Up to 512 µM | [1][4] |
| Cardiotoxicity (hERG) | hERG-CHO | No significant inhibition | Up to 512 µM | [1][4] |
| Cardiotoxicity (Nav 1.5) | Nav 1.5-HEK | No significant inhibition | Up to 512 µM | [1][4] |
| Genotoxicity (Micronucleus) | Not specified | No increase in micronuclei | Up to 512 µM | [1][4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to the guidelines of the International Organization for Standardization (ISO) 20776-1.[5]
Figure 2: Workflow for MIC determination by broth microdilution.
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism is prepared in a suitable broth medium to a density corresponding to a 0.5 McFarland standard.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Neutropenic Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.[6][7][8]
Figure 3: Experimental workflow for the neutropenic murine thigh infection model.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: A defined inoculum of the bacterial pathogen is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection, mice are treated with single or multiple doses of this compound via a relevant route of administration (e.g., subcutaneous or intravenous).
-
Monitoring and Euthanasia: At various time points after treatment, mice are euthanized.
-
Bacterial Load Determination: The infected thigh muscle is aseptically removed, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.
HepG2 Cytotoxicity Assay
The potential for cytotoxicity is assessed using the MTT assay with the human liver carcinoma cell line, HepG2.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
hERG Potassium Channel Assay
The potential for cardiotoxicity is evaluated by assessing the effect of this compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel, often using an automated patch-clamp system.[9][10][11][12][13]
-
Cell Preparation: A cell line stably expressing the hERG channel (e.g., CHO or HEK cells) is cultured and prepared for the assay.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are established to measure the hERG potassium current.
-
Compound Application: this compound is applied to the cells at various concentrations.
-
Current Measurement: The effect of the compound on the hERG current is measured and compared to the baseline current.
-
Data Analysis: The concentration-response relationship is determined to calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Conclusion
This compound is a promising preclinical candidate from the novel odilorhabdin class of antibiotics. Its unique mechanism of action, potent activity against challenging Gram-negative pathogens, including CRE, and favorable in vitro safety profile highlight its potential as a future therapeutic option for treating serious bacterial infections. Further clinical development is warranted to establish its safety and efficacy in humans.
References
- 1. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EUCAST: MIC Determination [eucast.org]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. criver.com [criver.com]
- 8. imquestbio.com [imquestbio.com]
- 9. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. metrionbiosciences.com [metrionbiosciences.com]
- 13. Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner® - PMC [pmc.ncbi.nlm.nih.gov]
NOSO-502: A Technical Deep Dive into its In Vitro Activity Against Multidrug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a first-in-class antibiotic belonging to the odilorhabdin family, representing a novel therapeutic approach in the fight against multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Discovered by Nosopharm from a Xenorhabdus bacterium, this compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through a novel interaction with the ribosome.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant multidrug-resistant pathogens, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.
Mechanism of Action: A Novel Approach to Protein Synthesis Inhibition
This compound's antimicrobial activity stems from its ability to bind to the bacterial ribosome, a critical cellular machine responsible for protein synthesis. This binding event disrupts the translation process, ultimately leading to bacterial cell death. The novelty of its target site and mechanism of action suggests a low potential for cross-resistance with existing antibiotic classes.
Quantitative In Vitro Activity
The in vitro potency of this compound has been extensively evaluated against a diverse panel of Gram-negative pathogens, including a significant number of multidrug-resistant isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Enterobacterales.
Table 1: In Vitro Activity of this compound Against Key Enterobacterales Species
| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Escherichia coli | 2 | 4 |
| Klebsiella pneumoniae | 0.5 | 1 |
| Enterobacter spp. | 1 | 2 |
| Citrobacter spp. | 1 | 2 |
| Proteus mirabilis | >64 | >64 |
Data compiled from studies by Attwood et al. (2025).[1]
Table 2: In Vitro Activity of this compound Against Carbapenem-Resistant Enterobacterales (CRE)
| Organism | Resistance Mechanism | MIC Range (mg/L) |
| Carbapenem-Resistant Enterobacteriaceae | KPC, AmpC, OXA, Metallo-β-lactamases | 0.5 - 4 |
This data indicates that this compound maintains its potency against Enterobacterales strains resistant to carbapenems, a class of last-resort antibiotics.[3][5]
It is noteworthy that the in vitro activity of this compound does not appear to be affected by the presence of common resistance mechanisms such as extended-spectrum β-lactamase (ESBL) production or the presence of various carbapenemases including NDM, KPC, OXA, IMP, or VIM.[1][2]
Experimental Protocols
The following sections detail the standardized methodologies employed in the assessment of this compound's in vitro activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the internationally recognized ISO reference broth microdilution method.[1][2] This quantitative assay establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Time-Kill Assays
To assess the bactericidal or bacteriostatic nature of this compound, time-kill experiments are performed.[1] These assays measure the rate and extent of bacterial killing over time at various multiples of the MIC.
Results from time-kill studies have demonstrated that this compound exhibits concentration-dependent killing against E. coli, Klebsiella spp., and C. freundii.[1]
Logical Relationship of In Vitro Data to Preclinical Development
The robust in vitro activity of this compound forms the foundational evidence for its progression into preclinical and clinical development. The data gathered from these in vitro studies are crucial for informing subsequent in vivo efficacy and safety evaluations.
Conclusion
This compound demonstrates potent and consistent in vitro activity against a broad spectrum of multidrug-resistant Enterobacterales, including carbapenem-resistant strains. Its novel mechanism of action and robust in vitro profile underscore its potential as a valuable new agent in the treatment of serious Gram-negative infections. The data presented in this guide provide a solid foundation for further research and development of this promising antibiotic candidate. The successful completion of GLP toxicology studies has paved the way for the initiation of Phase 1 clinical trials.[4]
References
- 1. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]
- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Early Research and Discovery of Odilorhabdins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance poses a significant threat to global health, creating an urgent need for the discovery and development of new classes of antimicrobial agents. Odilorhabdins (ODLs) represent a novel class of antibiotics with a unique mechanism of action, offering a promising new avenue in the fight against multidrug-resistant bacteria. This technical guide provides an in-depth overview of the early research and discovery of odilorhabdins, from their initial isolation to their characterization as potent ribosome inhibitors.
Discovery and Isolation of Odilorhabdins
Odilorhabdins were discovered through a dedicated screening program focused on the symbiotic bacteria of entomopathogenic nematodes, a relatively underexplored source of novel bioactive compounds.[1][2] These bacteria, belonging to the genera Xenorhabdus and Photorhabdus, produce a diverse array of secondary metabolites to protect their nematode hosts and the insect cadavers they inhabit from competing microbes.[2][3]
Screening of Xenorhabdus and Photorhabdus Strains
The initial discovery of odilorhabdins was the result of a screening campaign involving 80 cultured strains of Xenorhabdus and Photorhabdus.[4] The primary screen aimed to identify strains exhibiting antibacterial activity against clinically relevant pathogens.
Bioactivity-Guided Fractionation and Isolation
Following the identification of active strains, a bioactivity-guided fractionation approach was employed to isolate the responsible antimicrobial compounds from the culture supernatant of Xenorhabdus nematophila strain CNCM I-4530.[3][5] This process led to the characterization of three natural odilorhabdin analogs: NOSO-95A, NOSO-95B, and NOSO-95C.[3][4][5] The novelty of these compounds was confirmed by comparing their molecular masses to an antibiotic mass bank.[3][5]
Mechanism of Action: A Novel Ribosomal Inhibitor
Early investigations into the mechanism of action of odilorhabdins revealed that they are potent inhibitors of bacterial protein synthesis.[1] Subsequent genetic and structural analyses pinpointed their target as the bacterial ribosome, but at a site distinct from all previously known ribosome-targeting antibiotics.[1][6]
Binding to the Small Ribosomal Subunit
Odilorhabdins bind to the small (30S) ribosomal subunit.[1] X-ray crystallography studies of a 70S ribosome in complex with an odilorhabdin analog revealed that the binding site is located in the decoding center, where it interacts with the 16S rRNA at helices h31, h32, and h34.[5] This novel binding pocket does not overlap with those of other 30S-targeting antibiotics like aminoglycosides, tetracyclines, or negamycin.[5]
Induction of Miscoding and Translation Inhibition
The binding of odilorhabdins to the ribosome disrupts the fidelity of protein synthesis.[1][6] They induce miscoding, leading to the incorporation of incorrect amino acids into nascent polypeptide chains.[1] This is thought to occur because odilorhabdins increase the affinity of non-cognate aminoacyl-tRNAs to the ribosome's A-site.[1][5] At higher concentrations, odilorhabdins also interfere with ribosome translocation along the mRNA.[5] This corruption of the cellular proteome with flawed proteins leads to bacterial cell death, making odilorhabdins bactericidal agents.[6]
Diagram of the Odilorhabdin Discovery Workflow
Caption: A flowchart illustrating the key stages in the discovery of odilorhabdins.
Diagram of the Odilorhabdin Mechanism of Action
Caption: The mechanism of action of odilorhabdins at the bacterial ribosome.
Antibacterial Spectrum of Natural Odilorhabdins
The initial characterization of odilorhabdins revealed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] Notably, this included activity against several multidrug-resistant strains of significant clinical concern.
In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) for the natural odilorhabdin, NOSO-95C, against a panel of Gram-negative bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 8 |
| Klebsiella pneumoniae | NC 09633 | 8 |
| Klebsiella aerogenes | DSM 30053 | 4 |
| Enterobacter cloacae | DSM 14563 | 4 |
| Citrobacter freundii | DSM 30039 | 4 |
| Serratia marcescens | DSM 17174 | 8 |
| Pseudomonas aeruginosa | DSM 1117 | 8 |
| Acinetobacter baumannii | ATCC 19606 | 8 |
| Proteus mirabilis | ATCC 29906 | 32 |
| Providencia stuartii | ATCC 29914 | 16 |
| Morganella morganii | DSM 30164 | >2048 |
| Xenorhabdus nematophila | K102 | >2048 |
Data sourced from The Odilorhabdin Antibiotic Biosynthetic Cluster and Acetyltransferase Self-Resistance Locus Are Niche and Species Specific.[4]
NOSO-95A also demonstrated activity against carbapenem-resistant Enterobacteriaceae (CRE) and methicillin-resistant Staphylococcus aureus (MRSA).[5]
In Vivo Efficacy of Natural Odilorhabdins
The promising in vitro activity of odilorhabdins was further validated in preclinical models of infection.
Murine Septicemia Model
The in vivo efficacy of NOSO-95A was evaluated in a murine septicemia model. In this model, mice were infected with Staphylococcus aureus. Treatment with NOSO-95A at a dose of 2.5 mg/kg resulted in 100% survival of the treated mice up to 120 hours post-infection, demonstrating the potential of this new class of antibiotics to treat systemic infections.[3][5]
Odilorhabdin Biosynthesis
Odilorhabdins are non-ribosomally synthesized peptides. The biosynthetic gene cluster (BGC) responsible for their production has been identified in X. nematophila.
The odl Biosynthetic Gene Cluster
The odl BGC is a 44.5-kb locus that contains four large non-ribosomal peptide synthetase (NRPS) encoding genes (odl1, odl2, odl3, and odl4).[4] These NRPS enzymes are responsible for the assembly of the peptide backbone of odilorhabdins from both proteinogenic and non-proteinogenic amino acids.[4] The gene cluster also contains an N-acetyltransferase gene, oatA, which confers self-resistance to the producing organism by acetylating the odilorhabdin molecule.[4]
Diagram of the Odilorhabdin Biosynthetic Gene Cluster
Caption: A simplified representation of the odilorhabdin biosynthetic gene cluster.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the early research of odilorhabdins.
Screening for Antimicrobial Activity
-
Bacterial Strains: A collection of Xenorhabdus and Photorhabdus strains were cultured in appropriate media.
-
Assay: The antimicrobial activity of the culture supernatants was tested against a panel of pathogenic bacteria using standard broth microdilution or agar diffusion assays to determine zones of inhibition or minimum inhibitory concentrations (MICs).
Bioassay-Guided Fractionation
-
Extraction: Active culture supernatants were subjected to extraction with an organic solvent (e.g., ethyl acetate) to partition the bioactive compounds.
-
Chromatography: The crude extract was fractionated using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column. A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid, was used to elute the compounds.
-
Bioassay of Fractions: Each fraction was collected and tested for antimicrobial activity to identify the fractions containing the active compounds.
-
Purification: Active fractions were further purified by repeated rounds of HPLC under different conditions until pure compounds were isolated.
-
Structure Elucidation: The molecular weights and structures of the purified compounds were determined using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Translation Inhibition Assay
-
System: A cell-free transcription-translation system, typically derived from E. coli, was used.
-
Reporter Gene: A reporter gene, such as luciferase, was used as a template for protein synthesis.
-
Assay: The assay was performed in the presence of varying concentrations of the test compound (odilorhabdin). The amount of synthesized reporter protein was quantified by measuring its activity (e.g., luminescence for luciferase).
-
Analysis: The concentration of the odilorhabdin that inhibits protein synthesis by 50% (IC50) was determined and compared to known translation inhibitors.
Murine Sepsis Model
-
Animal Model: Typically, mice (e.g., Swiss Webster or BALB/c) are used.
-
Infection: Sepsis is induced by intraperitoneal injection of a lethal or sub-lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus).
-
Treatment: At a specified time post-infection, mice are treated with the test compound (e.g., NOSO-95A) via a relevant route of administration (e.g., subcutaneous or intravenous). A control group receives a vehicle.
-
Endpoints: The primary endpoint is typically survival, monitored over a period of several days. Secondary endpoints can include bacterial load in blood and organs, and levels of inflammatory cytokines.
Conclusion and Future Directions
The discovery of odilorhabdins represents a significant advancement in the search for novel antibiotics. Their unique mechanism of action, targeting a novel site on the bacterial ribosome, makes them promising candidates for overcoming existing antibiotic resistance mechanisms. The early research detailed in this guide laid the foundation for the subsequent development of optimized synthetic analogs, such as NOSO-95179 and the preclinical candidate NOSO-502, with improved pharmacokinetic and pharmacodynamic properties.[5][7] Further research into the odilorhabdin class of antibiotics is warranted to fully explore their therapeutic potential for treating infections caused by multidrug-resistant pathogens.
References
- 1. Odilorhabdins, Antibacterial Agents that Cause Miscoding by Binding at a New Ribosomal Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. frontiersin.org [frontiersin.org]
- 4. The Odilorhabdin Antibiotic Biosynthetic Cluster and Acetyltransferase Self-Resistance Locus Are Niche and Species Specific - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Odilorhabdins: Researchers Discover New Class of Antibiotics | Medicine | Sci-News.com [sci.news]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: NOSO-502 Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which demonstrates a unique mechanism of action by inhibiting bacterial protein synthesis.[1][2][3][4][5] It exhibits potent activity against a range of Gram-negative bacteria, including multidrug-resistant (MDR) strains of the Enterobacterales order.[5][6] Notably, this compound is effective against carbapenem-resistant Enterobacteriaceae (CRE) that produce KPC, AmpC, or OXA enzymes, as well as metallo-β-lactamases.[1][2][3][4][7] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, along with a summary of its reported in vitro activity.
Mechanism of Action
This compound exerts its antibacterial effect by targeting the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3][4][5] This novel mechanism allows it to bypass many existing resistance pathways.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of NOSO-502 in a Murine Thigh Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a novel odilorhabdin antibiotic that represents a new class of therapeutics targeting bacterial protein synthesis.[1][2] It has demonstrated potent activity against a range of Gram-negative pathogens, including multidrug-resistant Enterobacteriaceae.[2][3][4] This document provides detailed application notes on the in vivo efficacy of this compound, focusing on the neutropenic murine thigh infection model, a standardized and highly utilized model for the preclinical evaluation of antimicrobial agents.[5][6] The provided protocols and data are intended to guide researchers in the design and execution of similar efficacy studies.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting bacterial translation.[2][3][4] It binds to the 30S subunit of the bacterial ribosome at a novel site, thereby disrupting the synthesis of essential proteins and leading to bacterial cell death.[1]
Data Presentation
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound, as well as its efficacy against Escherichia coli and Klebsiella pneumoniae in the murine thigh infection model.
Table 1: Pharmacokinetic Parameters of this compound in Mice [5]
| Dose (mg/kg) | Cmax (mg/L) | AUC0-∞ (mg·h/L) | Half-life (h) |
| 7.81 | 1.49 | 1.94 | 0.41 |
| 31.25 | 7.81 | 13.9 | 0.62 |
| 125 | 31.2 | 87.5 | 0.89 |
| 500 | 84.6 | 352 | 1.1 |
Table 2: In Vivo Efficacy of this compound Against E. coli in Neutropenic Murine Thigh Infection Model [5]
| Parameter | Value |
| Initial Bacterial Burden (log10 CFU/thigh) | ~6.62 |
| Bacterial Growth in Control (log10 CFU/thigh) | ~3.37 |
| Mean fAUC/MIC for Net Stasis | 10.4 |
Table 3: In Vivo Efficacy of this compound Against K. pneumoniae in Neutropenic Murine Thigh Infection Model [5]
| Parameter | Value |
| Initial Bacterial Burden (log10 CFU/thigh) | ~7.12 |
| Bacterial Growth in Control (log10 CFU/thigh) | ~2.81 |
| Mean fAUC/MIC for Net Stasis | 4.22 |
| Mean fAUC/MIC for 1-log Kill | 17.7 |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This protocol outlines the key steps for establishing a neutropenic murine thigh infection model to evaluate the in vivo efficacy of antimicrobial agents.
Materials:
-
Female ICR (CD-1) or similar strain mice (5-6 weeks old)
-
Cyclophosphamide
-
Test organism (E. coli, K. pneumoniae, etc.)
-
Appropriate bacterial culture medium (e.g., Tryptic Soy Broth)
-
Phosphate-buffered saline (PBS), sterile
-
This compound or other test compound
-
Vehicle control
-
Syringes and needles for injection
-
Tissue homogenizer
-
Petri dishes with appropriate agar (e.g., Trypticase Soy Agar with 5% sheep's blood)
-
Incubator
Procedure:
-
Induction of Neutropenia:
-
Bacterial Inoculum Preparation:
-
Culture the desired bacterial strain overnight in an appropriate broth medium.
-
On the day of infection, dilute the overnight culture in sterile PBS to achieve the target inoculum concentration (e.g., 10^7 CFU/mL).[5]
-
-
Thigh Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the prepared bacterial inoculum into the right thigh muscle of each mouse.[5]
-
-
Compound Administration:
-
At a predetermined time post-infection (e.g., 2 hours), administer this compound or the vehicle control to the mice via the desired route (e.g., subcutaneous).[5] Dosing regimens can vary depending on the experimental design.
-
-
Tissue Collection and Processing:
Colony Forming Unit (CFU) Assay
Procedure:
-
Serial Dilutions:
-
Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS.
-
-
Plating:
-
Plate a small volume (e.g., 0.1 mL) of appropriate dilutions onto agar plates in duplicate.[5]
-
-
Incubation:
-
Enumeration:
-
Count the number of colonies on the plates that have a countable number of colonies (typically 30-300).
-
Calculate the number of CFU per gram of thigh tissue.
-
Conclusion
This compound demonstrates significant in vivo efficacy against key Enterobacteriaceae pathogens in the well-established neutropenic murine thigh infection model. The data indicate that the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) is the pharmacokinetic/pharmacodynamic index that best correlates with its efficacy. These application notes and protocols provide a framework for researchers to further investigate the potential of this compound and other novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutropenic mouse thigh infection model [bio-protocol.org]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. noblelifesci.com [noblelifesci.com]
- 6. journals.asm.org [journals.asm.org]
Pharmacokinetic Profile of NOSO-502 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which demonstrates broad-spectrum activity against Gram-negative pathogens, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Odilorhabdins inhibit bacterial protein synthesis through a unique mechanism of action on the ribosome.[1][2][3] Understanding the pharmacokinetic (PK) profile of this compound is crucial for its preclinical and clinical development. This document provides a summary of the pharmacokinetic parameters of this compound in various animal models, detailed protocols for key experiments, and visualizations to aid in understanding its mechanism and experimental workflows.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in mice and rats following intravenous and subcutaneous administration.
Table 1: Intravenous Pharmacokinetic Parameters of this compound
| Parameter | CD-1 Mice (30 mg/kg) | Sprague-Dawley Rats (15 mg/kg) |
| Clearance (CL) | 1.13 L/h/kg | 1.92 L/h/kg |
| Volume of Distribution (Vd) | 0.66 L/kg | 0.94 L/kg |
| Half-life (t½) | 25 min | 90 min |
| Unbound Fraction in Plasma | 19.8% | 20.5% |
Data sourced from a study by Racine et al.[1]
Table 2: Subcutaneous Pharmacokinetic Parameters of this compound in Mice
| Dose | Cmax (mg/L) | AUC₀₋∞ (mg·h/L) | t½ (h) |
| 7.81 mg/kg | 1.5 | 1.9 | 0.4 |
| 31.25 mg/kg | Not Reported | Not Reported | Not Reported |
| 125 mg/kg | Not Reported | Not Reported | Not Reported |
| 500 mg/kg | 85 | 352 | 1.1 |
Data from a study evaluating this compound in a murine neutropenic thigh model.[4]
Experimental Protocols
Murine Pharmacokinetic Study Protocol (Intravenous Administration)
This protocol outlines a typical procedure for determining the pharmacokinetic profile of this compound in mice following intravenous administration.
1.1. Animal Models:
-
Species: CD-1 mice
-
Sex: Female
-
Weight: 20-25 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
1.2. Formulation and Dosing:
-
This compound is formulated in a suitable vehicle, such as phosphate-buffered saline (PBS), for intravenous injection.
-
A dose of 30 mg/kg is administered via the tail vein.[1]
1.3. Blood Sampling:
-
Blood samples (approximately 50-100 µL) are collected at predetermined time points post-dose. Recommended time points for a compound with a short half-life include: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood is collected via retro-orbital sinus, saphenous vein, or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).
1.4. Plasma Processing:
-
Blood samples are centrifuged at approximately 1,500 x g for 10 minutes at 4°C to separate plasma.
-
The resulting plasma supernatant is carefully transferred to clean microcentrifuge tubes.
-
Plasma samples are stored at -80°C until bioanalysis.
1.5. Bioanalysis:
-
A validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the quantification of this compound in plasma samples. The method should be sensitive and specific for this compound and any relevant metabolites.
-
The development and validation of such a method should adhere to regulatory guidelines.
1.6. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software (e.g., Phoenix WinNonlin).
-
Key parameters to be determined include: Clearance (CL), Volume of distribution (Vd), Half-life (t½), and Area under the curve (AUC).
Neutropenic Murine Thigh Infection Model Protocol
This model is used to evaluate the in vivo efficacy of this compound against bacterial infections.
2.1. Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days before infection and 100 mg/kg one day before infection.
2.2. Infection:
-
Mice are anesthetized, and a defined inoculum of a bacterial strain (e.g., E. coli, K. pneumoniae) is injected into the thigh muscle.
2.3. Treatment:
-
This compound is administered, typically subcutaneously, at various doses and dosing intervals starting at a specified time post-infection (e.g., 2 hours).
2.4. Efficacy Assessment:
-
At the end of the treatment period (e.g., 24 hours), mice are euthanized.
-
The thigh muscles are aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.
-
The efficacy of this compound is determined by the reduction in bacterial load compared to untreated control animals.
Visualizations
Mechanism of Action of this compound
This compound exerts its antibacterial effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, thereby interfering with the translation process.
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for a Murine Pharmacokinetic Study
The following diagram illustrates the key steps involved in a typical pharmacokinetic study in mice.
Caption: Workflow for a murine pharmacokinetic study.
References
- 1. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1383. In vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation of this compound, a First-in-Class Odilorhabdin Antibiotic, Against E. coli (EC) and K. pneumoniae (KPN) in the Murine Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity Assessment of NOSO-502 on Human Cell Lines
Introduction
NOSO-502 is a novel odilorhabdin antibiotic with potent activity against multidrug-resistant Gram-negative bacteria. A critical step in the preclinical development of any new therapeutic agent is the evaluation of its potential for cytotoxicity against human cells. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound on two key human cell lines: HepG2, a human liver cancer cell line, and HK-2, a human renal proximal tubular epithelial cell line. These cell lines are standard models for evaluating potential hepatotoxicity and nephrotoxicity, respectively. The data presented herein demonstrates the favorable safety profile of this compound.
Data Presentation
The cytotoxicity of this compound was evaluated against HepG2 and HK-2 cell lines at various concentrations. The results, summarized in the table below, indicate a lack of significant cytotoxicity at concentrations up to 512 μM.
| Cell Line | Concentration (μM) | % Inhibition of Cell Viability |
| HepG2 | 16 | 0%[1] |
| 256 | 0%[1] | |
| 512 | 4.2%[1] | |
| HK-2 | 16 | 0%[2] |
| 256 | 0%[2] | |
| 512 | 9.4%[2] |
Experimental Protocols
A variety of assays can be employed to assess the cytotoxicity of a compound. Below are detailed protocols for three standard assays suitable for use with adherent cell lines like HepG2 and HK-2: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HepG2 or HK-2 cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HepG2 or HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis, indicating a loss of cell membrane integrity.
Materials:
-
HepG2 or HK-2 cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear flat-bottom plates
-
LDH Cytotoxicity Detection Kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of this compound and incubate for the desired exposure time.
-
Prepare controls as per the LDH kit manufacturer's instructions, including a low control (spontaneous LDH release) and a high control (maximum LDH release induced by a lysis solution).
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well and incubate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the controls.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
HepG2 or HK-2 cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat the cells with this compound and known apoptosis inducers (positive controls) for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for in vitro cytotoxicity testing of a compound on adherent cell lines.
Caption: General workflow for cytotoxicity assessment.
Mechanism of Action: Selective Ribosomal Inhibition
This compound belongs to the odilorhabdin class of antibiotics, which selectively inhibit bacterial protein synthesis. This selectivity is due to structural differences between prokaryotic and eukaryotic ribosomes.
Caption: Selective inhibition of bacterial ribosomes by this compound.
Conclusion
The data and protocols presented in these application notes demonstrate that this compound exhibits a favorable in vitro safety profile with no significant cytotoxicity observed against human liver (HepG2) and kidney (HK-2) cell lines at concentrations well above its antibacterial minimum inhibitory concentrations. The provided protocols offer robust methods for the continued evaluation of this compound and other novel compounds in a drug development pipeline. The selective action of this compound on bacterial ribosomes underscores its potential as a targeted antibacterial agent with minimal off-target effects on mammalian cells.
References
Application Notes and Protocols for Testing NOSO-502 in Murine Models of Urinary Tract Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a novel, first-in-class antibiotic belonging to the odilorhabdin class, which demonstrates potent activity against Gram-negative bacteria, including multidrug-resistant Enterobacteriaceae. These bacteria are a major cause of complicated urinary tract infections (cUTIs). This compound exhibits a unique mechanism of action by inhibiting bacterial protein synthesis through binding to the small ribosomal subunit. This document provides detailed application notes and protocols for the evaluation of this compound in established murine models of urinary tract infection, a critical step in the preclinical development of this promising therapeutic agent. The provided methodologies are based on peer-reviewed studies and are intended to guide researchers in the standardized assessment of this compound's efficacy.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in murine infection models. Table 1 presents data from a urinary tract infection model, while Table 2 details findings from a neutropenic thigh infection model, which provides insights into the dose-dependent activity of the compound.
Table 1: Efficacy of this compound in a Murine Model of Urinary Tract Infection (UTI) with E. coli UTI89
| Treatment Group | Dose (mg/kg) | Route of Administration | Log Reduction in Urine (log10 CFU/ml) | Log Reduction in Bladder (log10 CFU/g) | Log Reduction in Kidney (log10 CFU/g) | Reference |
| This compound | 24 | Intravenous | 2.39 | 1.96 | 1.36 | |
| Vehicle Control | N/A | Intravenous | 0 | 0 | 0 |
Note: The log reduction is calculated relative to the vehicle control group.
Table 2: Dose-Dependent Efficacy of this compound in a Neutropenic Murine Thigh Infection Model with E. coli
| Dose (mg/kg/6 hours) | 24-hour fAUC/MIC | Change in Bacterial Load (log10 CFU/thigh) | Efficacy Endpoint | Reference |
| 3.91 - 1000 | Variable | Dose-dependent reduction | Net stasis achieved at a mean fAUC/MIC of 10.4 | |
| Untreated Control | N/A | Growth of ~3.37 log10 CFU/thigh | N/A |
fAUC/MIC (free drug area under the concentration-time curve to minimum inhibitory concentration ratio) is the pharmacokinetic/pharmacodynamic index that best correlates with the efficacy of this compound.
Experimental Protocols
Murine Model of Ascending Urinary Tract Infection
This protocol describes the establishment of a murine model of ascending urinary tract infection to evaluate the in vivo efficacy of this compound.
Materials:
-
Female mice (e.g., C3H/HeN or BALB/c strain), 6-8 weeks old.
-
Uropathogenic Escherichia coli (UPEC) strain (e.g., UTI89 or CFT073).
-
Luria-Bertani (LB) broth and agar.
-
Sterile phosphate-buffered saline (PBS).
-
This compound, clinical-grade.
-
Vehicle control (e.g., sterile saline).
-
Anesthetic (e.g., isoflurane).
-
Sterile, flexible, narrow-gauge polyethylene or Teflon catheter.
-
Sterile syringes and needles.
-
Homogenizer.
Procedure:
-
Bacterial Inoculum Preparation:
-
Streak the UPEC strain from a frozen stock onto an LB agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into 10 ml of LB broth and incubate overnight at 37°C with shaking.
-
Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (typically 10^8 CFU/ml). Verify the concentration by serial dilution and plating on LB agar.
-
-
Transurethral Inoculation:
-
Anesthetize the mice using isoflurane.
-
Gently insert a sterile, lubricated catheter through the urethra into the bladder.
-
Slowly instill 50 µl of the bacterial suspension (containing approximately 5 x 10^7 CFU) into the bladder.
-
Withdraw the catheter carefully.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 24 hours), administer this compound or vehicle control to the mice via the desired route (e.g., intravenous or subcutaneous injection). Dosing regimens should be based on pharmacokinetic and pharmacodynamic studies.
-
-
Assessment of Bacterial Burden:
-
At the study endpoint (e.g., 48 hours post-treatment), humanely euthanize the mice.
-
Aseptically collect urine, bladder, and kidneys.
-
Weigh the bladder and kidneys.
-
Homogenize the tissues in a known volume of sterile PBS.
-
Perform serial dilutions of the urine and tissue homogenates and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colonies to determine the number of CFU per ml of urine or per gram of tissue.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the CFU counts for each group.
-
Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the log reduction in CFU.
-
Neutropenic Murine Thigh Infection Model
This model is useful for determining the dose-response relationship and the pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound.
Materials:
-
Female mice (e.g., ICR strain), 6-8 weeks old.
-
UPEC or other relevant Gram-negative bacterial strains.
-
Cyclophosphamide for inducing neutropenia.
-
All other materials as listed in the UTI model protocol.
Procedure:
-
Induction of Neutropenia:
-
Administer cyclophosphamide to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce neutropenia (polymorphonuclear leukocyte count <100/mm³).
-
-
Bacterial Inoculum and Infection:
-
Prepare the bacterial inoculum as described previously.
-
Inject 0.1 ml of the bacterial suspension (typically 10^6 - 10^7 CFU) into the thigh muscle of each mouse.
-
-
Treatment Administration:
-
Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 2 hours). Administer a range of doses to determine the dose-response relationship.
-
-
Assessment of Bacterial Burden:
-
At the study endpoint (e.g., 24 hours post-initiation of treatment), euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh in a known volume of sterile PBS.
-
Determine the bacterial load (CFU/thigh) by serial dilution and plating.
-
-
Data Analysis:
-
Correlate the administered doses of this compound with the resulting bacterial burden to determine the dose-response curve.
-
Analyze the data in conjunction with pharmacokinetic data to determine the PK/PD index (e.g., fAUC/MIC) that best predicts efficacy.
-
Visualizations
Experimental Workflow for Murine UTI Model
Caption: Workflow for the murine model of ascending urinary tract infection.
Signaling Pathway of UPEC-Induced Inflammation in Urothelial Cells
Caption: TLR4-mediated signaling cascade in urothelial cells upon UPEC infection.
Determining the Pharmacokinetic Profile of NOSO-502 in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NOSO-502 is a first-in-class odilorhabdin antibiotic demonstrating potent activity against multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). A thorough understanding of its pharmacokinetic (PK) profile, specifically the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), is critical for its preclinical and clinical development. These parameters are essential for designing optimal dosing regimens to ensure efficacy while minimizing potential toxicity. This document provides detailed application notes and protocols for the determination of this compound Cmax and AUC in plasma, based on currently available preclinical data.
Note: The following data is derived from preclinical animal studies. As of late 2025, specific Cmax and AUC data for this compound in human plasma are not publicly available, with the compound having been prepared for First-in-Human clinical studies.[1]
Data Presentation: Preclinical Pharmacokinetics of this compound
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical studies in mice and rats.
Table 1: Single-Dose Plasma Pharmacokinetics of this compound in Mice
| Dosage (mg/kg, SC) | Cmax (mg/L) | AUC0-∞ (mg·h/L) | T1/2 (h) |
| 7.81 | 1.5 | 1.9 | 0.4 - 1.1 |
| 31.25 | - | - | 0.4 - 1.1 |
| 125 | - | - | 0.4 - 1.1 |
| 500 | 85 | 352 | 0.4 - 1.1 |
Data extracted from a study in neutropenic murine thigh infection model. Cmax and AUC values were reported for the lowest and highest doses.[2][3]
Table 2: Intravenous Pharmacokinetics of this compound in Mice and Rats
| Species | Dosage (mg/kg, IV) | Half-life (t1/2) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) |
| CD-1 Mice | 30 | 25 min | 1.13 | 0.66 |
| Sprague-Dawley Rats | 15 | 90 min | 1.92 | 0.94 |
This table presents key pharmacokinetic parameters from an intravenous dosing study.[4]
Experimental Protocols
This section outlines a comprehensive protocol for determining the Cmax and AUC of this compound in plasma, based on established methodologies for antibiotic quantification.
In Vivo Study Design for Preclinical Pharmacokinetic Analysis
A robust in vivo study is the foundation for accurate PK parameter determination.
Experimental Workflow for Preclinical PK Study
Caption: Workflow for determining Cmax and AUC of this compound in preclinical studies.
Protocol:
-
Animal Model: Utilize specific-pathogen-free female ICR/Swiss mice (or Sprague-Dawley rats), typically 6-8 weeks old.[2][5]
-
Acclimatization: Allow animals to acclimatize for at least one week under standard laboratory conditions with ad libitum access to food and water.[5]
-
Dosing: Administer this compound via the desired route (e.g., subcutaneous or intravenous injection). Doses should be selected to cover the expected therapeutic range. For subcutaneous administration in mice, doses ranging from approximately 7.81 to 500 mg/kg have been studied.[2][3]
-
Blood Collection: Collect serial blood samples at predetermined time points post-dosing. A typical sampling schedule might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[5] Blood can be collected via an appropriate method, such as tail vein sampling.
-
Plasma Preparation: Immediately transfer collected blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the resulting plasma samples at -80°C until analysis.
Quantification of this compound in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of antibiotics in biological matrices.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing a suitable internal standard.
-
Vortex the mixture vigorously for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 16,100 x g) for 2 minutes.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Instrumentation and Conditions (General Example):
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using two solvents, typically:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Mass Spectrometry Detection: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.
-
-
Data Analysis and Calculation of Cmax and AUC:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Plot the plasma concentration of this compound versus time for each animal.
-
Cmax: The maximum observed plasma concentration, determined directly from the concentration-time data.
-
AUC: The area under the plasma concentration-time curve, calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC0-t). The area from the last measurable concentration to infinity (AUCt-∞) can be estimated by dividing the last measurable concentration by the terminal elimination rate constant (λz). The total AUC (AUC0-∞) is the sum of AUC0-t and AUCt-∞.
-
Mechanism of Action of this compound
This compound belongs to the odilorhabdin class of antibiotics. Its mechanism of action involves the inhibition of the bacterial ribosome, a critical component of protein synthesis in bacteria.[1][6] This mode of action is distinct from many other antibiotic classes, making it a promising candidate against resistant strains. As the primary target is a fundamental bacterial process, a classical signaling pathway diagram as seen with drugs targeting host cell receptors is not applicable. The relevant workflow for researchers is the experimental determination of its pharmacokinetic properties, as depicted in the diagram above.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers and drug development professionals to determine the Cmax and AUC of this compound in plasma. The preclinical data presented herein serves as a valuable reference for designing future studies. Accurate and reproducible pharmacokinetic data, generated through the meticulous application of these protocols, will be instrumental in advancing the development of this novel antibiotic and establishing safe and effective dosing regimens for its potential clinical use.
References
- 1. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]
- 2. In Vivo Pharmacodynamic Characterization of a Novel Odilorhabdin Antibiotic, this compound, against Escherichia coli and Klebsiella pneumoniae in a Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.eur.nl [pure.eur.nl]
- 6. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing hERG Channel Inhibition by NOSO-502
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization of the cardiac action potential. Inhibition of the hERG channel can lead to QT interval prolongation, a condition that increases the risk of developing potentially fatal cardiac arrhythmias, most notably Torsades de Pointes (TdP).[1][2][3] Consequently, the assessment of a drug candidate's potential to inhibit the hERG channel is a mandatory and critical step in preclinical safety pharmacology.
NOSO-502 is a novel antibiotic belonging to the odilorhabdin class, which inhibits bacterial protein synthesis.[4][5] As part of its preclinical safety evaluation, this compound was assessed for its potential to inhibit the hERG potassium channel. This document provides a summary of the findings and detailed protocols for the assessment of hERG channel inhibition, with a focus on automated patch-clamp electrophysiology, the gold standard for this evaluation.[1]
Summary of this compound hERG Inhibition Data
This compound has been demonstrated to have a very low potential for hERG channel inhibition. In an in vitro study utilizing an automated patch-clamp assay with a Chinese Hamster Ovary (CHO) cell line stably expressing the hERG channel, this compound showed no significant inhibition at concentrations up to 512 μM.[4][5]
Table 1: hERG Channel Inhibition by this compound
| Compound | Concentration (µM) | % Inhibition | Assay Platform | Cell Line |
| This compound | 256 | 2.6% | Automated Patch-Clamp | hERG-CHO |
| This compound | 512 | 1.9% | Automated Patch-Clamp | hERG-CHO |
Data sourced from in vitro characterization studies of this compound.[4][6]
Experimental Protocols
The following section details the methodology for assessing hERG channel inhibition using an automated patch-clamp system, which is consistent with the approach used for the preclinical safety assessment of this compound.
Cell Culture and Preparation
Cell Line: A Chinese Hamster Ovary (CHO) cell line stably expressing the human hERG channel is utilized.[1][7]
Culture Conditions:
-
Cells are cultured in a suitable medium, such as DMEM/F12 with GlutaMAX™, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain hERG expression.[8]
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[8]
-
For optimal performance in automated patch-clamp systems, it is often advantageous to transfer the cells to a 30°C incubator for 24 hours prior to the experiment, as this can enhance current expression and cell stability.[7]
Cell Preparation for Assay:
-
On the day of the experiment, cells are harvested from the culture flask at approximately 80-90% confluency using a gentle, non-enzymatic cell dissociation solution.
-
The cells are then washed with a serum-free medium or an appropriate extracellular buffer.
-
A cell suspension is prepared in the extracellular solution at a concentration optimized for the specific automated patch-clamp platform (typically between 2-5 million cells/mL).[8]
Solutions and Reagents
Table 2: Composition of Electrophysiology Solutions
| Solution Type | Component | Concentration (mM) |
| Extracellular | NaCl | 145 |
| KCl | 4 | |
| MgCl₂ | 1 | |
| CaCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH | ||
| Intracellular | KCl | 120 |
| HEPES | 10 | |
| Na₂ATP | 4 | |
| EGTA | 10 | |
| CaCl₂ | 5.374 | |
| MgCl₂ | 1.75 | |
| pH adjusted to 7.2 with KOH |
Note: Solution compositions can vary slightly between laboratories but the listed formulations are representative for hERG assays.[8][9]
Test Compound and Control Preparation:
-
This compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all test conditions and should not exceed a level known to not affect the hERG current (typically ≤ 0.3%).[8]
-
Vehicle Control: The extracellular solution containing the same final concentration of the solvent (e.g., DMSO) used for the test compound serves as the negative control.
-
Positive Control: A known hERG channel inhibitor, such as E-4031 or Dofetilide, is used as a positive control to confirm the sensitivity of the assay. A concentration-response curve for the positive control is typically generated to ensure the assay is performing within expected parameters.
Automated Patch-Clamp Electrophysiology
Instrumentation: An automated, high-throughput patch-clamp system, such as the IonWorks Quattro or a similar platform, is used for the electrophysiological recordings.[10]
Experimental Procedure:
-
The system is primed with the intracellular and extracellular solutions.
-
The prepared cell suspension is loaded into the instrument.
-
The instrument automatically establishes whole-cell patch-clamp configurations.
-
Cells are held at a holding potential, typically -80 mV.
-
A specific voltage-clamp protocol is applied to elicit hERG currents. A common protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail current."
-
The stability of the baseline hERG current is established by repeated application of the voltage protocol in the presence of the vehicle control.
-
This compound at various concentrations is then applied to the cells.
-
The effect of this compound on the hERG current is recorded until a steady-state inhibition is reached.
-
The positive control is applied to confirm channel inhibition.
Data Analysis:
-
The peak amplitude of the hERG tail current is measured before and after the application of this compound.
-
The percentage of inhibition is calculated for each concentration of this compound using the following formula: % Inhibition = (1 - (I_drug / I_vehicle)) * 100 where I_drug is the peak tail current in the presence of this compound and I_vehicle is the peak tail current in the presence of the vehicle control.
-
If significant inhibition is observed, an IC₅₀ value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.
Visualizations
Caption: Signaling pathway of the hERG channel in cardiac repolarization and the assessment of this compound.
Caption: Experimental workflow for assessing hERG channel inhibition by this compound using automated patch-clamp.
Caption: A representative voltage-clamp protocol for eliciting and measuring hERG tail currents.
References
- 1. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Models of HERG Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.co.jp [sophion.co.jp]
- 8. cellmicrosystems.com [cellmicrosystems.com]
- 9. sophion.com [sophion.com]
- 10. Comparison of human Ether-à-go-go related gene screening assays based on IonWorks Quattro and thallium flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NOSO-502 Resistance in Klebsiella pneumoniae: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating resistance mechanisms to the novel antibiotic NOSO-502 in Klebsiella pneumoniae. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound in Klebsiella pneumoniae?
A1: The primary described mechanism of resistance to this compound in K. pneumoniae involves the upregulation of an efflux pump. Specifically, mutations in the crrB gene, which encodes the sensor kinase of the CrrAB two-component system, lead to increased expression of the kexD gene.[1][2][3] KexD is a component of a Resistance-Nodulation-Division (RND) family efflux pump that actively removes this compound from the bacterial cell, leading to increased minimum inhibitory concentrations (MICs).[1][2][3]
Q2: What is the typical Minimum Inhibitory Concentration (MIC) range of this compound against susceptible and resistant K. pneumoniae?
A2: this compound generally exhibits potent activity against wild-type K. pneumoniae, with MIC values typically ranging from 0.5 to 4 µg/mL.[4] However, in strains harboring specific mutations in the crrB gene, MIC values can increase significantly, with reported values rising 128-fold or more.[2]
Q3: Can resistance to this compound be detected using standard antimicrobial susceptibility testing (AST) methods?
A3: Yes, standard AST methods such as broth microdilution are suitable for determining the MIC of this compound against K. pneumoniae.[5] However, due to the potential for heteroresistance, where a subpopulation of resistant cells exists within a predominantly susceptible population, careful observation of trailing endpoints or the presence of isolated colonies within inhibition zones is recommended.
Q4: What is the role of the CrrAB two-component system in this compound resistance?
A4: The CrrAB two-component system is a regulatory system that, when activated by certain mutations in the sensor kinase CrrB, leads to the upregulation of the kexD efflux pump.[1][3] The response regulator, CrrA, likely binds to the promoter region of the operon containing kexD, initiating its transcription. Full susceptibility to this compound has been shown to be restored in crrA- or crrB-deleted mutants of K. pneumoniae that initially harbored a resistance-conferring crrB mutation.[3]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible MIC results for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation issues | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL.[6] Inconsistent inoculum density can lead to variable MIC results. |
| Media composition variability | Use cation-adjusted Mueller-Hinton broth (CAMHB) for consistency, as divalent cation concentrations can influence the activity of some antimicrobial agents. |
| Compound stability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Presence of heteroresistance | Examine microtiter plates or agar plates carefully for any trailing growth or the appearance of isolated colonies at concentrations above the apparent MIC. Consider performing population analysis profiles (PAPs) to quantify the resistant subpopulation. |
| Contamination | Streak a sample from the well showing unexpected growth onto a non-selective agar plate to check for purity. Contamination with a different, more resistant organism can lead to erroneous results. |
Problem 2: Failure to amplify the kexD gene using PCR.
| Possible Cause | Troubleshooting Step |
| Incorrect primer design | Verify that the primers are specific to the kexD gene of K. pneumoniae and do not have significant homology to other genomic regions. Check for primer-dimer formation and secondary structures using appropriate software. |
| Poor DNA quality | Assess the purity and concentration of the extracted genomic DNA using spectrophotometry (A260/A280 ratio) and fluorometry. Degraded or impure DNA can inhibit PCR. |
| Inefficient PCR conditions | Optimize the annealing temperature using a gradient PCR. Adjust the extension time based on the expected amplicon size. Consider using a different DNA polymerase or adding PCR enhancers. |
| Gene absence | While a core gene in many strains, it's theoretically possible the specific isolate lacks the kexD gene. Confirm its presence by aligning whole-genome sequencing data if available, or test with multiple, validated primer sets targeting different regions of the gene. |
Problem 3: Difficulty in generating a crrB or kexD knockout mutant.
| Possible Cause | Troubleshooting Step |
| Inefficient transformation | Optimize the preparation of electrocompetent cells. Ensure the plasmid DNA used for transformation is of high purity and concentration. Use the appropriate electroporation parameters for K. pneumoniae. |
| Ineffective recombination system | If using a lambda Red-based system, ensure that the expression of the recombinase genes is properly induced. For CRISPR-Cas9 systems, verify the activity of the Cas9 nuclease and the correct design of the guide RNA.[7][8][9] |
| Lethal gene knockout | If the target gene is essential for viability under the experimental conditions, it may not be possible to obtain a knockout mutant. Consider creating a conditional knockout or a knockdown mutant instead. |
| Incorrect selection or screening | Double-check the antibiotic concentrations used for selecting transformants. Use PCR with primers flanking the target gene to screen for the desired deletion. |
Data Presentation
Table 1: In Vitro Activity of this compound against Susceptible and Resistant Klebsiella pneumoniae
| Strain Type | Genotype | This compound MIC Range (µg/mL) | Reference |
| Wild-Type | crrB wild-type | 0.5 - 4 | [4] |
| Resistant Mutant | crrB (P151L) | >128 | [2] |
| Resistant Mutant | crrB (S8N, F33Y, Y34N, W140R, P151A, P151T) | 128 - >128 | [2] |
Table 2: Impact of Gene Deletions on this compound MIC in a Resistant K. pneumoniae Mutant (NCTC 13442 with crrB P151L)
| Genotype | This compound MIC (µg/mL) | Reference |
| crrB (P151L) - Parental Resistant Strain | >128 | [3] |
| ΔcrrA in crrB (P151L) background | 1 | [3] |
| ΔcrrB in crrB (P151L) background | 1 | [3] |
| ΔkexD in crrB (P151L) background | 1 | [3] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of K. pneumoniae and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[6] Dilute this suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Prepare this compound Dilutions: Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL, and the concentration range should bracket the expected MIC.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.
-
Incubation: Incubate the plates at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Whole-Genome Sequencing (WGS) for Identification of Resistance Mutations
-
DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of the K. pneumoniae isolate of interest using a commercial DNA extraction kit.
-
Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina). This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform to generate short-read data.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
De Novo Assembly: Assemble the trimmed reads into a draft genome sequence.
-
Variant Calling: Align the sequencing reads to a reference K. pneumoniae genome (e.g., NCTC 13442) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes of interest, such as crrB.
-
Gene Annotation: Annotate the assembled genome to identify resistance genes, including kexD.
-
Protocol 3: Gene Knockout of crrB or kexD using CRISPR-Cas9
This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in K. pneumoniae.[7][8][9]
-
Design and Construction of the CRISPR-Cas9 Plasmid:
-
Design two guide RNAs (gRNAs) targeting the coding sequence of the gene to be deleted (crrB or kexD).
-
Synthesize and clone the gRNA sequences into a suitable CRISPR-Cas9 vector for K. pneumoniae. This vector should also contain the Cas9 nuclease gene.
-
-
Design and Construction of the Donor DNA Template:
-
Design a donor DNA template consisting of approximately 500 bp of homologous sequence upstream and downstream of the target gene. This template will be used for homologous recombination to replace the target gene.
-
-
Transformation:
-
Prepare electrocompetent K. pneumoniae cells.
-
Co-transform the CRISPR-Cas9 plasmid and the donor DNA template into the competent cells by electroporation.
-
-
Selection and Screening:
-
Plate the transformed cells on selective agar containing the appropriate antibiotic for the CRISPR-Cas9 plasmid.
-
Screen individual colonies by PCR using primers that flank the target gene. A successful knockout will result in a smaller PCR product compared to the wild-type.
-
-
Curing of the CRISPR-Cas9 Plasmid:
-
To create a markerless deletion, cure the CRISPR-Cas9 plasmid from the confirmed knockout mutant by growing the cells in non-selective media and then screening for loss of the plasmid.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound resistance in K. pneumoniae.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Missense Mutations in the CrrB Protein Mediate Odilorhabdin Derivative Resistance in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. An efficient and versatile CRISPR-Cas9 system for genetic manipulation of multi-drug resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Genome Editing in Klebsiella pneumoniae Using CRISPR/Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Efflux Pump-Mediated Resistance to NOSO-502
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to efflux pump-mediated resistance to NOSO-502.
Introduction to this compound and Efflux Pump Resistance
This compound is a novel odilorhabdin antibiotic that inhibits bacterial protein synthesis by binding to the small ribosomal subunit.[1][2][3] It exhibits potent activity against a range of Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] However, a notable mechanism of resistance to this compound has been identified, involving the upregulation of the Resistance-Nodulation-Division (RND) family of efflux pumps.[4][5] Specifically, mutations in the two-component system CrrAB can lead to the overexpression of an RND-type efflux pump, resulting in decreased susceptibility to this compound in pathogens such as Enterobacter cloacae and Klebsiella pneumoniae.[4][5][6]
Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates, including antibiotics, out of the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[7][8][9] The AcrAB-TolC efflux pump is a well-characterized RND pump in many Gram-negative bacteria and a primary contributor to multidrug resistance.[8][9]
One promising strategy to combat efflux-mediated resistance is the use of efflux pump inhibitors (EPIs).[10][11] EPIs can block the function of efflux pumps, restoring the efficacy of antibiotics that are substrates of these pumps.[10][11] This guide will provide practical information and protocols to investigate and potentially overcome efflux-mediated resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My MIC values for this compound against certain Gram-negative isolates are higher than expected. Could this be due to efflux pump activity?
A1: Yes, elevated Minimum Inhibitory Concentrations (MICs) for this compound can be indicative of efflux pump-mediated resistance, particularly if the isolates are identified as species where this mechanism has been described, such as Enterobacter cloacae or Klebsiella pneumoniae.[4][5] Resistance in these species has been linked to the upregulation of an RND-type efflux pump controlled by the CrrAB two-component system.[4][5][6] To investigate this, you can perform a checkerboard assay with a known efflux pump inhibitor (EPI) like Phenylalanine-Arginine β-Naphthylamide (PAβN) to see if the MIC of this compound is reduced.
Q2: What are the most common efflux pumps involved in resistance to antibiotics in Gram-negative bacteria?
A2: The Resistance-Nodulation-Division (RND) family of efflux pumps is the most clinically significant in Gram-negative bacteria.[8][9][12] The AcrAB-TolC system in Escherichia coli and its homologs in other Gram-negative pathogens are major contributors to multidrug resistance by expelling a broad range of antimicrobial agents.[8][9]
Q3: Are there any known efflux pump inhibitors (EPIs) that are effective against the pumps that extrude this compound?
A3: While specific studies on the effect of EPIs on this compound activity are not yet available in the public domain, broad-spectrum RND pump inhibitors like PAβN are commonly used in research to investigate efflux-mediated resistance.[7] Given that an RND-type pump is implicated in this compound resistance, PAβN is a logical first choice for experimental investigation.
Q4: How can I confirm that an observed decrease in this compound MIC in the presence of an EPI is due to the inhibition of an efflux pump?
A4: A multi-pronged approach is recommended. Besides the checkerboard assay showing a synergistic effect, you can perform an accumulation assay using a fluorescent dye that is a known substrate of the efflux pump (e.g., ethidium bromide or Nile red). If the EPI increases the intracellular accumulation of the dye in your resistant strain, it supports the hypothesis of efflux pump inhibition. Furthermore, a real-time efflux assay can directly measure the reduction in dye extrusion in the presence of the EPI.
Q5: What is the mechanism of the CrrAB two-component system in regulating efflux pumps?
A5: The CrrAB two-component system consists of a sensor kinase (CrrB) and a response regulator (CrrA). In response to certain stimuli, which are not yet fully elucidated, CrrB autophosphorylates and then transfers the phosphate group to CrrA. Phosphorylated CrrA acts as a transcriptional regulator that can upregulate the expression of target genes, including those encoding RND efflux pump components.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent MIC values for this compound
| Possible Cause | Troubleshooting Step |
| Efflux pump induction during the experiment. | Pre-culture the bacteria in the absence of any inducing agents. Use a standardized inoculum as described in the CLSI/EUCAST guidelines. |
| Variation in efflux pump expression levels between subcultures. | Use a fresh subculture from a frozen stock for each experiment. Perform replicate experiments to ensure consistency. |
| Inactivation of this compound by media components. | Ensure the use of recommended media for susceptibility testing of this compound. Some media components can affect the activity of certain antibiotics. |
Issue 2: No significant reduction in this compound MIC with an EPI
| Possible Cause | Troubleshooting Step |
| The resistance mechanism is not mediated by the efflux pump targeted by the EPI. | Investigate other resistance mechanisms such as target site modification or enzymatic inactivation of this compound. |
| The EPI is not effective against the specific efflux pump in your isolate. | Test a panel of different EPIs with varying mechanisms of action. |
| Suboptimal concentration of the EPI. | Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI for your bacterial strain. |
| The EPI itself is a substrate of another efflux pump. | This can lead to its own extrusion. Consider using an efflux-deficient mutant strain as a control. |
Issue 3: High background fluorescence in accumulation assays
| Possible Cause | Troubleshooting Step |
| Autofluorescence of the bacterial cells or media. | Measure the fluorescence of a cell suspension without the fluorescent dye and subtract this from your experimental values. Use a minimal medium to reduce background fluorescence. |
| Non-specific binding of the fluorescent dye to the cell surface. | Wash the cells thoroughly with dye-free buffer before measuring fluorescence. |
| Membrane damage caused by the EPI or other compounds. | Perform a viability assay (e.g., plating for CFU) to ensure that the concentrations of the compounds used are not causing cell lysis, which would release intracellular contents and affect fluorescence. |
Experimental Protocols
Checkerboard Assay for Synergy Testing of this compound and an Efflux Pump Inhibitor
This protocol determines the fractional inhibitory concentration (FIC) index to assess the synergistic effect of this compound and an EPI.
Materials:
-
This compound stock solution
-
EPI (e.g., PAβN) stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB along the x-axis of the 96-well plate.
-
Prepare serial two-fold dilutions of the EPI in CAMHB along the y-axis of the plate.
-
The final volume in each well should be 100 µL, containing a combination of this compound and the EPI. Include wells with each agent alone as controls.
-
Inoculate each well with 100 µL of the bacterial suspension (final concentration of ~5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Calculate the FIC index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Additive or indifferent
-
4: Antagonism
Ethidium Bromide (EtBr) Accumulation Assay
This assay indirectly measures efflux pump activity by quantifying the intracellular accumulation of the fluorescent dye EtBr.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) stock solution
-
Glucose solution
-
EPI (e.g., PAβN)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an OD600 of 0.4.
-
Aliquot the cell suspension into fluorometer cuvettes or a black-walled 96-well plate.
-
Add EtBr to a final concentration of 2 µg/mL.
-
Add the EPI at a predetermined non-toxic concentration to the test samples.
-
Incubate at 37°C and monitor the increase in fluorescence over time (e.g., every 5 minutes for 60 minutes) at an excitation wavelength of 530 nm and an emission wavelength of 600 nm.
-
To energize the efflux pumps, add glucose to a final concentration of 0.4% and continue to monitor fluorescence. A decrease in fluorescence indicates active efflux.
Expected Outcome: In the presence of an effective EPI, the rate of fluorescence increase will be higher, and the decrease in fluorescence after the addition of glucose will be less pronounced compared to the control without the EPI.
Real-Time Efflux Assay
This assay directly measures the extrusion of a fluorescent substrate from pre-loaded bacterial cells.
Materials:
-
Bacterial culture in mid-log phase
-
PBS
-
Fluorescent substrate (e.g., Nile Red)
-
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - an uncoupler to de-energize the cells
-
Glucose solution
-
EPI (e.g., PAβN)
-
Fluorometer
Procedure:
-
Harvest and wash bacterial cells as in the accumulation assay.
-
Resuspend the cells in PBS containing CCCP (e.g., 100 µM) and the fluorescent substrate (e.g., 5 µM Nile Red) to pre-load the cells. Incubate for 1-2 hours at room temperature.
-
Centrifuge the cells to remove the extracellular substrate and CCCP, and resuspend in PBS.
-
Place the cell suspension in a fluorometer cuvette.
-
Add the EPI to the test sample.
-
Initiate the efflux by adding glucose (0.4% final concentration).
-
Immediately start recording the decrease in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate.
Expected Outcome: An effective EPI will result in a slower rate of fluorescence decrease compared to the control, indicating inhibition of efflux.
Quantitative Data Summary
Currently, there is no publicly available data specifically detailing the synergistic effects of efflux pump inhibitors with this compound. The following table provides a template for how such data, once generated through the protocols above, could be presented.
Table 1: Hypothetical Synergistic Activity of this compound with Efflux Pump Inhibitor (EPI) Against a Resistant Strain
| Organism | Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| K. pneumoniae (this compound Resistant) | This compound | 16 | 2 | 0.5 | Synergy |
| EPI (e.g., PAβN) | >64 | 16 |
Table 2: MICs of this compound against various Enterobacteriaceae
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 2 | 4 | 1 to 32 |
| Klebsiella pneumoniae | 0.5 | 1 | 0.5 to 16 |
| Enterobacter cloacae | 1 | 2 | 1 to 4 |
| Citrobacter freundii | 1 | 2 | 1 to 4 |
| Data compiled from existing literature.[8][13][14] |
Visualizations
Caption: Mechanism of efflux pump-mediated resistance to this compound and its inhibition.
Caption: Logical workflow for investigating and confirming efflux-mediated resistance.
Caption: Simplified signaling pathway of the CrrAB two-component system.
References
- 1. doaj.org [doaj.org]
- 2. The Challenge of Efflux-Mediated Antibiotic Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Discovery of Efflux Pump Inhibitors as Novel Potentiators to Control Antimicrobial-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Efflux Systems and Inhibitors: Approaches to Drug Discovery and the Challenge of Clinical Implementation [openmicrobiologyjournal.com]
- 7. Current methods for inhibiting antibiotic resistant bacteria by targeting bacterial cell metabolism and disrupting antibiotic elimination through the AcrAB-Tolc efflux pump [PeerJ Preprints] [peerj.com]
- 8. mdpi.com [mdpi.com]
- 9. Combination therapy for carbapenem-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic effects of antimicrobial peptide DP7 combined with antibiotics against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NOSO-502 Dosing Regimens in Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing dosing regimens for the novel antibiotic NOSO-502 in preclinical studies.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a first-in-class odilorhabdin antibiotic that inhibits bacterial protein synthesis.[1][2][3] It exerts its antibacterial effect by binding to the bacterial ribosome, a novel mechanism of action that makes it effective against a range of pathogens, including those resistant to other antibiotic classes.[4][5][6]
2. What is the spectrum of activity for this compound?
This compound has demonstrated potent in vitro activity against Gram-negative bacteria, particularly Enterobacteriaceae such as Escherichia coli and Klebsiella pneumoniae.[7][8] It is also effective against carbapenem-resistant Enterobacteriaceae (CRE) and strains resistant to colistin.[2][4][5][6] Its activity against Pseudomonas aeruginosa and Acinetobacter baumannii is limited.[7] For Gram-positive bacteria, it is more active against staphylococci than enterococci or streptococci.[7]
3. What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound?
The primary PK/PD index that correlates with the efficacy of this compound is the Area Under the Curve to Minimum Inhibitory Concentration ratio (AUC/MIC).[9][10] This indicates that the total drug exposure over a dosing interval is the key determinant of its antibacterial effect.
4. What are typical Minimum Inhibitory Concentration (MIC) values for this compound?
MIC values for this compound against standard Enterobacteriaceae strains and carbapenem-resistant isolates generally range from 0.5 to 4 µg/ml.[4][5][6][11]
5. Have dose fractionation studies been conducted for this compound?
Yes, dose fractionation studies have been performed in neutropenic murine thigh infection models.[9][10] These studies have helped to determine that AUC/MIC is the driver of efficacy.[9][10] Some in vitro and in vivo studies have suggested that more frequent dosing (e.g., 6-hourly) may result in greater bacterial clearance for K. pneumoniae compared to 12- or 24-hourly dosing.[1][12][13]
6. What are some reported effective doses of this compound in preclinical models?
Effective doses of this compound have been established in various mouse infection models:
-
Systemic Infection (E. coli): A 50% effective dose (ED50) of 3.5 mg/kg has been reported. Doses of 2.6, 3.8, and 5.9 mg/kg resulted in 1-, 2-, and 3-log reductions in blood bacterial burden, respectively.[4][6][7] Complete survival was achieved with doses as low as 4 mg/kg against an NDM-1 producing E. coli strain.[4][6][7]
-
Urinary Tract Infection (E. coli): A dose of 24 mg/kg led to significant reductions in bacterial burden in the urine, bladder, and kidneys.[4][5][6]
7. What is the known safety profile of this compound from preclinical studies?
In vitro studies have shown a favorable safety profile for this compound. No cytotoxicity against human cell lines (HepG2, HK-2, HRPTEpiC), no inhibition of hERG or Nav1.5 channels, and no genotoxicity have been observed at concentrations up to 512 µM.[4][5][6][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in efficacy data between animals. | Inconsistent drug administration (e.g., subcutaneous leakage). Animal-to-animal variation in drug metabolism or clearance. | Ensure proper training on the administration technique. Increase the number of animals per group to improve statistical power. Consider monitoring plasma drug concentrations to correlate exposure with efficacy. |
| Lower than expected efficacy despite using a previously reported effective dose. | The bacterial strain used has a higher MIC than the reference strains. The infection model is more severe than those in published studies. | Determine the MIC of this compound for the specific bacterial strain being used. Adjust the dose to achieve the target AUC/MIC ratio. Consider a dose-ranging study to determine the optimal dose for your specific model. |
| Signs of toxicity at higher doses. | Although in vitro safety is good, high in vivo concentrations might lead to unforeseen toxicity. | Perform a maximum tolerated dose (MTD) study to establish the upper limit for safe dosing. Monitor animals closely for any adverse effects. If toxicity is observed, consider fractionating the total daily dose into more frequent, smaller doses. |
| Difficulty in achieving target AUC/MIC values. | Rapid clearance of the compound in the animal model. Poor bioavailability with the chosen route of administration. | Characterize the pharmacokinetics of this compound in your specific animal model and strain. Consider alternative routes of administration or the use of a vehicle that could prolong the drug's half-life. |
Data Presentation
Table 1: In Vitro Activity of this compound against Selected Bacterial Species
| Organism | MIC Range (µg/ml) | Reference |
| Escherichia coli | 0.5 - 4 | [7] |
| Klebsiella pneumoniae | 0.5 - 4 | [7] |
| Enterobacter spp. | 1 - 2 | [8] |
| Citrobacter spp. | 1 - 2 | [8] |
| Stenotrophomonas maltophilia | 0.5 - 4 | [7] |
| Pseudomonas aeruginosa | >64 | [7] |
| Acinetobacter baumannii | >64 | [7] |
| Staphylococcus aureus | 1 - 8 | [7] |
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
| Infection Model | Pathogen | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Systemic Infection | E. coli EN122 (ESBL) | Single dose | ED50 | 3.5 mg/kg | [4][6] |
| Systemic Infection | E. coli EN122 (ESBL) | Single dose | Log reduction in blood CFU | 1-log at 2.6 mg/kg, 2-log at 3.8 mg/kg, 3-log at 5.9 mg/kg | [4][6] |
| Systemic Infection | E. coli ATCC BAA-2469 (NDM-1) | Starting at 4 mg/kg | Survival | 100% | [4][6] |
| Urinary Tract Infection | E. coli UTI89 | 24 mg/kg | Log reduction in CFU/ml | Urine: 2.39, Bladder: 1.96, Kidney: 1.36 | [4][5][6] |
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
A detailed protocol for determining the MIC of this compound should follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.
2. Murine Neutropenic Thigh Infection Model
This model is crucial for determining the in vivo efficacy and the PK/PD driver of new antibiotics.
-
Animal Model: Typically, female ICR or CD-1 mice are used.
-
Immunosuppression: Mice are rendered neutropenic by the administration of cyclophosphamide.
-
Inoculation: A standardized inoculum of the test organism (e.g., E. coli, K. pneumoniae) is injected into the thigh muscle.
-
Treatment: this compound is administered at various doses and schedules (e.g., single dose, fractionated doses) via a relevant route (e.g., subcutaneous).
-
Endpoint: At a predetermined time point (e.g., 24 hours post-infection), the thigh muscles are harvested, homogenized, and plated to determine the number of colony-forming units (CFU).
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) is calculated relative to the bacterial load at the start of therapy.
3. Pharmacokinetic (PK) Studies
-
Animal Model: CD-1 mice or Sprague-Dawley rats are commonly used.
-
Dosing: A single intravenous or subcutaneous dose of this compound is administered.
-
Sampling: Blood samples are collected at multiple time points post-dose.
-
Analysis: Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: PK parameters such as half-life, volume of distribution, clearance, and AUC are calculated using appropriate software.
Mandatory Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1383. In vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Evaluation of this compound, a First-in-Class Odilorhabdin Antibiotic, Against E. coli (EC) and K. pneumoniae (KPN) in the Murine Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.eur.nl [pure.eur.nl]
- 13. Pharmacodynamics of this compound studied in vitro and in vivo: determination of the dominant pharmacodynamic index driver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of Odilorhabdins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of odilorhabdins (ODLs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of odilorhabdins?
The main challenges in the total synthesis of odilorhabdins, such as NOSO-95C, lie in two key areas:
-
Synthesis of Non-Standard Amino Acids: Odilorhabdins contain several non-proteinogenic amino acids that are not commercially available. The development of scalable and stereoselective synthetic routes for orthogonally protected versions of (2S,3S)-α,γ-diamino-β-hydroxybutyric acid (Dab(βOH)) and Z-α,β–dehydroarginine (Dha) is a significant hurdle.[1][2]
-
Solid-Phase Peptide Synthesis (SPPS): While Fmoc-based SPPS is the standard approach, the synthesis of a 10-mer peptide with multiple non-standard residues can be prone to issues like incomplete couplings, side reactions, and aggregation.
Q2: What is the typical overall yield for the total synthesis of an odilorhabdin like NOSO-95C?
While specific yields for the entire synthesis are not always reported in high detail in publicly available literature, the multi-gram scale synthesis of the required non-standard amino acids has been developed to support medicinal chemistry programs.[1] The efficiency of the solid-phase synthesis and subsequent purification will significantly impact the final yield.
Q3: What are the common methods for purifying synthetic odilorhabdins?
The standard and most effective method for the purification of crude synthetic odilorhabdins is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Troubleshooting Guide: Synthesis
This guide addresses common issues encountered during the Fmoc-based solid-phase peptide synthesis (SPPS) of odilorhabdins.
| Problem | Potential Cause | Recommended Solution |
| Low coupling efficiency for a specific amino acid. | Steric hindrance from bulky protecting groups on adjacent residues or the incoming amino acid. Aggregation of the growing peptide chain on the resin. | - Perform a "double coupling" by repeating the coupling step. - Use a more potent coupling reagent (e.g., HATU, HCTU). - Increase the coupling time. - For arginine residues, which can be difficult to incorporate, consider using a specialized coupling protocol. |
| Presence of deletion sequences in the final product. | Incomplete Fmoc deprotection, especially for sterically hindered N-terminal amino acids. Incomplete coupling reactions. | - Increase the Fmoc deprotection time. - Use a stronger deprotection cocktail (e.g., DBU/piperidine). - Ensure high-quality, amine-free DMF is used as the solvent. |
| Side reaction leading to unexpected mass additions. | Aspartimide formation, a common side reaction with aspartic acid residues, can lead to the formation of α- and β-piperidide adducts. | - Add HOBt to the piperidine deprotection solution to suppress aspartimide formation. - Use a modified cleavage cocktail designed to minimize this side reaction. |
| Racemization of amino acid residues. | Particularly a risk for the C-terminal amino acid during activation and for residues like cysteine and histidine. | - Avoid prolonged pre-activation times. - For sensitive residues like cysteine, use coupling conditions that are acidic or neutral (e.g., DIPCDI/HOBt). |
| Aggregation of the peptide on the resin. | Hydrophobic sequences within the peptide can lead to inter-chain hydrogen bonding and aggregation, hindering reagent access. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture. - Perform the synthesis at a higher temperature. - Use a resin with better swelling properties and a lower substitution level. |
Troubleshooting Guide: Purification
This guide addresses common issues encountered during the RP-HPLC purification of synthetic odilorhabdins.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of the main product from impurities. | The impurities are structurally very similar to the target odilorhabdin (e.g., deletion sequences, products of side reactions). The HPLC gradient is not optimized. | - Use a shallower gradient during the elution of the main peak to improve resolution. - Experiment with a different C18 column from another manufacturer, as selectivity can vary. - If impurities are significantly more or less hydrophobic, a step gradient can be employed to first wash away highly polar or non-polar impurities. |
| Broad peak shape for the target odilorhabdin. | The column is overloaded with crude peptide. The peptide is aggregating on the column. | - Reduce the amount of crude material injected onto the column. - Dissolve the crude peptide in a solvent with a higher concentration of organic phase (if compatible with the mobile phase) to pre-disrupt aggregation before injection. - Increase the column temperature slightly to improve peak shape. |
| Low recovery of the purified peptide. | The peptide is irreversibly adsorbed to the column. The collected fractions are not being properly analyzed, leading to loss of product. | - Ensure the column is properly conditioned and washed between runs. - Analyze all fractions around the main peak, including the shoulders, by mass spectrometry to ensure no product is discarded. - For very hydrophobic peptides, a different stationary phase (e.g., C8 or C4) might be more suitable. |
Experimental Protocols
Representative Protocol for Fmoc-SPPS of a Peptide
This is a general protocol and should be optimized for the specific odilorhabdin sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
General Protocol for Preparative RP-HPLC Purification
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of mobile phase A and B).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of mobile phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is recommended for good separation. For odilorhabdin analysis, a gradient of 2% to 30% acetonitrile over 15 minutes has been used and can be adapted for purification.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the fractions by analytical HPLC and mass spectrometry to identify the pure fractions.
-
Pool the pure fractions and lyophilize to obtain the purified odilorhabdin.
-
Visualizations
Caption: Workflow for the total synthesis and purification of odilorhabdins.
Caption: Logical flowchart for troubleshooting common issues in odilorhabdin SPPS.
References
variability and reproducibility of NOSO-502 susceptibility testing
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the variability and reproducibility of NOSO-502 susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, preclinical antibiotic belonging to the odilorhabdin class of antimicrobial agents.[1] It exhibits a unique mechanism of action by inhibiting bacterial protein synthesis.[1] this compound binds to the small ribosomal subunit at a novel site, leading to miscoding and subsequent bacterial cell death.
Q2: What is the spectrum of activity for this compound?
A2: this compound demonstrates potent in vitro activity against a range of Gram-negative bacteria, particularly Enterobacteriaceae, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains.[1][2][3][4] Its efficacy has been shown against clinical isolates of Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., and Citrobacter spp.[1] However, it has shown limited activity against Proteus mirabilis.[1]
Q3: Which standard methodologies are recommended for this compound susceptibility testing?
A3: The broth microdilution method is the most commonly referenced technique for determining the Minimum Inhibitory Concentration (MIC) of this compound.[1][2] Studies on this compound have utilized protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).[1][2]
Q4: Are there established quality control (QC) strains and expected MIC ranges for this compound?
A4: While specific QC ranges for this compound have not been officially established by standards organizations like CLSI or EUCAST, studies have utilized standard QC strains such as E. coli ATCC 25922 and K. pneumoniae ATCC 43816.[3] Researchers should establish internal QC ranges based on their specific laboratory conditions and refer to published literature for expected MIC values against these strains.
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| High MIC variability between experiments (Intra-laboratory) | Inconsistent inoculum preparation. Variation in media composition (e.g., cation concentration). Use of different plasticware. Contamination of reagents or cultures. Subjective interpretation of MIC endpoints. | Ensure a standardized inoculum density (e.g., McFarland 0.5 standard) is used for every experiment. Use cation-adjusted Mueller-Hinton broth (CA-MHB) from a consistent supplier. Exclusively use low-binding materials such as polypropylene microtiter plates. Regularly check for contamination in media, reagents, and bacterial stocks. Establish clear and consistent criteria for determining the MIC endpoint, especially in cases of trailing growth. |
| Discrepant MIC results with other laboratories (Inter-laboratory) | Differences in detailed experimental protocols. Variation in the source and lot of media and reagents. Shipment and storage conditions of bacterial isolates affecting viability. Subjective differences in MIC reading and interpretation. | Adhere strictly to a standardized and detailed protocol, such as the one outlined below. Document and communicate the specific lots of media and key reagents used. Ensure proper handling and shipping conditions for bacterial strains to maintain their integrity. Participate in proficiency testing programs, if available, to harmonize results. |
| Precipitation of this compound in test wells | High concentration of the peptide. Interaction with components of the Mueller-Hinton broth. | If precipitation is observed at higher concentrations, note it in the results. The MIC should be read as the lowest concentration that inhibits visible growth, regardless of precipitation. Consider using alternative broth formulations if precipitation significantly interferes with MIC reading, but validate any changes against standard methods. |
| Trailing or partial growth at supra-MIC concentrations | This can be a characteristic of some drug-bug combinations. | The MIC should be recorded as the lowest concentration that shows a significant reduction in growth (e.g., ≥80%) compared to the positive control well. |
| No growth in the positive control well | Inoculum viability issue. Inactive growth medium. Incubation error. | Confirm the viability of the bacterial inoculum before starting the assay. Perform quality control on each new batch of Mueller-Hinton broth. Verify the incubator temperature and atmospheric conditions. |
Quantitative Data on this compound In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in published studies.
Table 1: MIC Values of this compound against Selected Enterobacterales [1]
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 360 | 2 | 4 | - |
| Klebsiella pneumoniae | 360 | 0.5 | 1 | - |
| Enterobacter spp. | 360 | 1 | 2 | - |
| Citrobacter spp. | 360 | 1 | 2 | - |
| Proteus mirabilis | 360 | >64 | >64 | - |
Table 2: MIC Values of this compound against Enterobacter cloacae Complex (ECC) [5]
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| ECC | 50 | 1 | 2 | 0.5 - 32 |
Experimental Protocols
Broth Microdilution Susceptibility Testing for this compound
This protocol is based on the CLSI M07-A10 guidelines with modifications suitable for a cationic peptide like this compound.
1. Materials:
-
This compound stock solution (prepared in a suitable solvent, e.g., sterile water or 0.01% acetic acid with 0.2% bovine serum albumin).
-
Cation-Adjusted Mueller-Hinton Broth (CA-MHB).
-
Sterile 96-well polypropylene microtiter plates (low-binding).
-
Bacterial isolates for testing.
-
Quality control strains (e.g., E. coli ATCC 25922).
-
McFarland 0.5 turbidity standard.
-
Sterile saline (0.85%).
-
Incubator (35°C ± 2°C).
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in CA-MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in CA-MHB in the polypropylene microtiter plate to achieve the desired final concentration range.
-
The final volume in each well after adding the inoculum should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity or a cell pellet at the bottom of the well).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
Caption: Troubleshooting Logic for High MIC Variability.
References
- 1. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the in vivo stability of NOSO-502
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo stability of NOSO-502, a novel odilorhabdin antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the known in vivo and in vitro stability of this compound?
This compound has demonstrated good stability in in vitro metabolic assays and variable stability in plasma across different species. It is relatively resistant to biotransformation when incubated with liver microsomes and hepatocytes from mice, rats, dogs, monkeys, and humans.[1] However, its half-life in plasma varies among species.[1]
Q2: What contributes to the inherent stability of this compound?
The structure of this compound contains three non-standard amino acid residues.[1] These modifications likely contribute to its resistance to enzymatic degradation compared to peptides composed solely of standard amino acids.[1]
Q3: What are the potential mechanisms of this compound degradation in vivo?
While specific degradation pathways for this compound have not been fully elucidated, peptide drugs, particularly cationic peptides, are susceptible to proteolytic degradation by plasma proteases.[2][3] The variable plasma stability suggests that proteases present in the plasma of different species may recognize and cleave this compound at different rates.
Q4: How can I assess the stability of my this compound formulation?
In vitro plasma stability assays are a common method to evaluate the stability of peptide-based drugs. These assays typically involve incubating the compound in plasma from the target species (and others for comparison) and measuring the concentration of the intact peptide over time using techniques like HPLC or LC-MS/MS.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound that may be related to its stability.
| Observed Issue | Potential Cause | Recommended Action |
| Lower than expected in vivo efficacy despite potent in vitro activity. | Rapid clearance or degradation of this compound in the animal model. | 1. Verify Plasma Stability: Conduct an in vitro plasma stability assay using plasma from the specific animal model to determine the half-life. 2. Chemical Modification: Consider strategies to enhance stability, such as PEGylation or substitution with D-amino acids at potential cleavage sites. 3. Formulation Strategy: Explore the use of drug delivery systems like liposomes or polymeric micelles to protect this compound from degradation. |
| High variability in efficacy between different animal species. | Species-specific differences in plasma proteases leading to varied rates of this compound degradation. | 1. Comparative Plasma Stability: Perform parallel in vitro plasma stability studies across the different species to correlate with the observed in vivo efficacy. 2. Select Appropriate Animal Model: Choose an animal model with a plasma stability profile for this compound that is most relevant to humans. |
| Inconsistent results between experimental batches. | Issues with the formulation leading to aggregation or altered stability of this compound. | 1. Formulation Characterization: Ensure consistent formulation preparation and characterize each batch for key parameters like pH, osmolarity, and presence of aggregates. 2. Storage Conditions: Adhere to recommended storage conditions for both the stock solution and the final formulation to prevent degradation before administration. |
Quantitative Data Summary
The following tables summarize the known in vitro metabolic and plasma stability of this compound.
Table 1: In Vitro Metabolic Stability of this compound in Liver Microsomes [1]
| Species | % Remaining after 45 min | Half-life (min) |
| Mouse | 70.5 | 116 |
| Rat | 78.6 | 129 |
| Dog | 75.2 | 101 |
| Monkey | 77.9 | 147 |
| Human | 78.1 | 145 |
Table 2: In Vitro Stability of this compound in Plasma [1]
| Species | % Remaining after 120 min | Half-life (min) |
| Mouse | 10.1 | 54 |
| Rat | 29.5 | 36 |
| Dog | 61.2 | 158 |
| Monkey | 45.8 | 96 |
| Human | 38.9 | 79 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to determine the stability of this compound in plasma.
Materials:
-
This compound stock solution
-
Control plasma from the desired species (e.g., human, mouse)
-
Anticoagulant (e.g., heparin, EDTA)
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
HPLC or LC-MS/MS system
Procedure:
-
Thaw the control plasma at 37°C.
-
Spike the plasma with this compound to a final concentration relevant to the in vivo studies.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to the cold quenching solution.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of intact this compound using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of intact this compound remaining at each time point relative to the 0-minute time point and determine the half-life.
Visualizations
References
- 1. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of plasma proteins by the trypsin-like enzyme of Porphyromonas gingivalis and inhibition of protease activity by a serine protease inhibitor of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: NOSO-502 Versus Colistin in the Fight Against Carbapenem-Resistant Enterobacteriaceae (CRE)
For Immediate Release
In the ongoing struggle against antimicrobial resistance, the emergence of Carbapenem-Resistant Enterobacteriaceae (CRE) presents a formidable challenge to clinicians and researchers. As conventional antibiotic therapies falter, the scientific community is in a race to identify and develop novel agents capable of combating these multi-drug resistant pathogens. This guide provides a detailed comparison of a promising investigational agent, NOSO-502, and the last-resort antibiotic, colistin, focusing on their in vitro activity against CRE strains.
Executive Summary
This compound, a first-in-class odilorhabdin antibiotic, demonstrates potent in vitro activity against a broad spectrum of CRE, including strains resistant to colistin. Data from preclinical studies indicate that this compound consistently exhibits low minimum inhibitory concentrations (MICs) against various CRE species, including Klebsiella pneumoniae, Escherichia coli, and Enterobacter cloacae complex. In direct comparative studies against Enterobacter cloacae complex, this compound displayed superior activity, with lower MIC50 and MIC90 values than colistin. This suggests that this compound could represent a significant advancement in the treatment of infections caused by these difficult-to-treat pathogens.
Data Presentation: In Vitro Susceptibility of CRE Strains
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and colistin against various CRE isolates. The data highlights the potent activity of this compound and provides a comparative perspective on the efficacy of both antimicrobial agents.
Table 1: Comparative Activity of this compound and Colistin against Enterobacter cloacae Complex (ECC) Clinical Isolates
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterobacter cloacae complex | This compound | 1 | 2 | 0.5 - 32 |
| Enterobacter cloacae complex | Colistin | >2 (resistant) for several isolates | - | - |
Data sourced from a study evaluating the activity of this compound and colistin against a panel of ECC clinical isolates. Notably, several colistin-resistant isolates were found to be susceptible to this compound[1][2].
Table 2: Activity of this compound against a Panel of Carbapenem-Resistant Enterobacterales
| Organism | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Escherichia coli | This compound | 2 | 4 |
| Klebsiella pneumoniae | This compound | 0.5 | 1 |
| Enterobacter spp. | This compound | 1 | 2 |
| Citrobacter spp. | This compound | 1 | 2 |
This data demonstrates the potent in vitro inhibitory activity of this compound against a panel of Enterobacterales, including common CRE species[3].
Table 3: General MIC Distribution of this compound and Colistin against CRE Strains
| Antibiotic | MIC Range against CRE (µg/mL) | Key Findings |
| This compound | 0.5 - 4 | Active against CRE isolates producing KPC, AmpC, OXA enzymes, and metallo-β-lactamases. Overcomes multiple acquired colistin resistance mechanisms[3][4]. |
| Colistin | MIC50: 8, MIC90: 16 (for resistant strains) | Activity can be limited by intrinsic and acquired resistance mechanisms[1]. |
Experimental Protocols
The data presented in this guide is based on established and standardized laboratory methodologies for antimicrobial susceptibility testing.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of antibiotic potency. The broth microdilution method is a standard procedure for determining MIC values.
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination using broth microdilution.
Protocol Steps:
-
Inoculum Preparation: A standardized suspension of the test bacteria, equivalent to a 0.5 McFarland standard, is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agent is serially diluted in the broth within the wells of a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.
Mechanism of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and colistin underpin their differing activities and resistance profiles.
Caption: Mechanisms of action for this compound and colistin.
This compound: As a member of the odilorhabdin class of antibiotics, this compound targets a novel site on the bacterial ribosome. This binding action effectively inhibits protein synthesis, a fundamental process for bacterial survival, leading to cell death[3][4]. This unique mechanism is a key reason for its activity against strains resistant to other antibiotic classes.
Colistin: Colistin, a polymyxin antibiotic, exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. Its cationic polypeptide structure interacts electrostatically with the negatively charged lipopolysaccharide (LPS) molecules, specifically the lipid A component. This interaction displaces essential divalent cations (Ca2+ and Mg2+), leading to the disruption of the outer membrane's integrity, leakage of cellular contents, and ultimately, cell death.
Conclusion
The available in vitro data strongly suggests that this compound possesses potent activity against a wide range of CRE strains, including those exhibiting resistance to colistin. Its novel mechanism of action provides a significant advantage, as it is not affected by common resistance pathways that compromise the efficacy of other antibiotics. While further clinical studies are necessary to fully elucidate its therapeutic potential, this compound represents a promising new candidate in the critical search for effective treatments against multi-drug resistant Gram-negative infections. The continued development of novel agents like this compound is paramount in addressing the growing public health threat of antimicrobial resistance.
References
- 1. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Cluster-Dependent Antibacterial Activities and Resistance Pathways of this compound and Colistin against Enterobacter cloacae Complex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NOSO-502 and Ciprofloxacin Efficacy in Preclinical Urinary Tract Infection Models
This guide provides a detailed comparison of the novel antibiotic NOSO-502 and the established fluoroquinolone, ciprofloxacin, focusing on their efficacy in preclinical models of urinary tract infections (UTIs). This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview based on available experimental data.
Mechanisms of Action: A Tale of Two Targets
This compound and ciprofloxacin employ fundamentally different mechanisms to achieve their antibacterial effects.
This compound , a member of the innovative odilorhabdin class of antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis.[1][2][3] By binding to the ribosome, this compound disrupts the translation process, leading to the inhibition of bacterial growth and, ultimately, cell death. This novel mechanism of action makes it a promising candidate against multidrug-resistant bacteria.
Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, acts by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][5][6][7] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By interfering with these processes, ciprofloxacin causes irreparable damage to the bacterial DNA, resulting in bactericidal activity.[4][5][6][7]
Head-to-Head in a Murine UTI Model: Efficacy Data
A key preclinical study directly compared the in vivo efficacy of this compound and ciprofloxacin in a murine model of UTI caused by the uropathogenic Escherichia coli strain UTI89. The following tables summarize the quantitative data on the reduction of bacterial burden in various tissues following treatment.
Table 1: Efficacy of this compound in a Murine UTI Model (E. coli UTI89)
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/ml Reduction (Urine) | Mean Log10 CFU/g Reduction (Bladder) | Mean Log10 CFU/g Reduction (Kidneys) |
| This compound | 24 | 2.39[1][2][8] | 1.96[1][2][8] | 1.36[1][2][8] |
Table 2: Comparative Efficacy Data
While the pivotal study by Racine et al. (2018) explicitly mentions a comparison with ciprofloxacin, the publicly available abstracts and summaries do not provide the specific quantitative data for the ciprofloxacin treatment arm. Therefore, a direct side-by-side numerical comparison from this specific study cannot be presented. For context, other studies have demonstrated the efficacy of ciprofloxacin in murine UTI models, showing significant reductions in bacterial loads in the urinary tract. However, direct comparison of data across different studies can be misleading due to variations in experimental conditions.
Experimental Protocols: Murine Ascending Urinary Tract Infection Model
The following is a detailed methodology for the murine ascending UTI model, a standard for evaluating the efficacy of antimicrobial agents.
1. Bacterial Strain and Culture Preparation:
-
Strain: Uropathogenic Escherichia coli (UPEC) strain UTI89 is a commonly used, well-characterized strain isolated from a patient with cystitis.
-
Culture: E. coli UTI89 is grown in Luria-Bertani (LB) broth. To enhance the expression of type 1 pili, which are crucial for bladder colonization, the bacteria are typically grown statically in two successive 18-24 hour cultures at 37°C.
-
Inoculum Preparation: The bacterial culture is centrifuged, and the pellet is resuspended in sterile phosphate-buffered saline (PBS). The bacterial suspension is then diluted to a standardized optical density (OD600) to achieve an inoculum concentration of approximately 1-2 x 10^7 colony-forming units (CFU) in a 50 µL volume.
2. Animal Model:
-
Species: Female mice (e.g., C57BL/6 or C3H/HeN strains), typically 7-8 weeks old, are used.
-
Anesthesia: Mice are anesthetized prior to the procedure using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
3. Transurethral Inoculation:
-
The bladder of the anesthetized mouse is gently emptied by applying light pressure to the lower abdomen.
-
A fine, sterile catheter is carefully inserted through the urethra into the bladder.
-
A 50 µL volume of the prepared bacterial inoculum is slowly instilled into the bladder via the catheter.
4. Treatment Regimen:
-
At a specified time post-infection (e.g., 24 hours), treatment with the antimicrobial agents (this compound or ciprofloxacin) or a vehicle control is initiated.
-
The drugs are administered via a clinically relevant route, such as subcutaneous or intravenous injection, at predetermined doses and schedules.
5. Assessment of Bacterial Burden:
-
At the end of the treatment period (e.g., 48 or 72 hours post-infection), the mice are euthanized.
-
The urine, bladder, and kidneys are aseptically harvested.
-
The bladder and kidneys are weighed and homogenized in sterile PBS.
-
Serial dilutions of the urine and tissue homogenates are plated on appropriate agar plates (e.g., LB agar).
-
The plates are incubated overnight at 37°C, and the number of CFU is counted to determine the bacterial load in each sample.
-
The results are typically expressed as log10 CFU/ml for urine and log10 CFU/g for tissue.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
This compound demonstrates significant efficacy in reducing bacterial burden in a preclinical murine model of urinary tract infection. Its novel mechanism of action targeting the bacterial ribosome positions it as a potentially valuable new therapeutic, particularly in the context of rising antimicrobial resistance. While a direct quantitative comparison with ciprofloxacin from the same head-to-head study is not fully available in the public domain, the data for this compound is promising. Further studies, including the public release of complete datasets from comparative trials, will be crucial for fully elucidating the relative efficacy of this compound and its potential role in the future treatment of UTIs.
References
- 1. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin Treatment Failure in a Murine Model of Pyelonephritis Due to an AAC(6′)-Ib-cr-Producing Escherichia coli Strain Susceptible to Ciprofloxacin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ciprofloxacin treatment failure in a murine model of pyelonephritis due to an AAC(6')-Ib-cr-producing Escherichia coli strain susceptible to ciprofloxacin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A murine model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transurethral Induction of Mouse Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urinary Tract Infection in a Small Animal Model: Transurethral Catheterization of Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Murine Model for Escherichia coli Urinary Tract Infection | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of NOSO-502 and Polymyxin B: A New-Class Antibiotic versus a Last-Resort Therapy
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance, particularly among Gram-negative bacteria, has created an urgent need for novel antimicrobial agents. This guide provides a detailed, evidence-based comparison of NOSO-502, a first-in-class odilorhabdin antibiotic, and polymyxin B, a long-standing last-resort antibiotic for multidrug-resistant infections. We present a head-to-head analysis of their mechanisms of action, in vitro and in vivo efficacy, and safety profiles, supported by experimental data to inform research and development efforts.
At a Glance: Key Differences
| Feature | This compound | Polymyxin B |
| Mechanism of Action | Inhibits bacterial protein synthesis by binding to the ribosome. | Disrupts the integrity of the bacterial outer cell membrane. |
| Class | Odilorhabdin | Polymyxin |
| Spectrum of Activity | Primarily active against Enterobacteriaceae, including many carbapenem-resistant (CRE) and polymyxin-resistant strains.[1][2] | Broad activity against many Gram-negative bacteria, but resistance is increasing. |
| Key Advantage | Novel mechanism of action, effective against polymyxin-resistant isolates.[1][2] | Rapid bactericidal activity. |
| Major Limitation | Narrower spectrum, not active against Pseudomonas aeruginosa and Acinetobacter baumannii.[1] | Significant nephrotoxicity and neurotoxicity.[3][4][5] |
Mechanism of Action: A Fundamental Divergence
The fundamental difference between this compound and polymyxin B lies in their cellular targets. Polymyxin B employs a direct, membrane-disrupting mechanism, while this compound targets the intricate machinery of protein synthesis.
This compound: As an odilorhabdin, this compound inhibits bacterial translation. It binds to the small ribosomal subunit (30S) and disrupts the process of protein synthesis, ultimately leading to bacterial cell death. This novel mechanism is a key advantage in the fight against bacteria that have developed resistance to other antibiotic classes.[1][2]
Polymyxin B: This antibiotic acts as a cationic detergent. It binds to the negatively charged lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, displacing essential divalent cations (Ca²⁺ and Mg²⁺). This destabilizes the membrane, increasing its permeability and causing leakage of cellular contents, which results in cell death.
References
- 1. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: NOSO-502 Versus Imipenem for the Treatment of Resistant Enterobacteriaceae
For Immediate Release
[City, State] – November 21, 2025 – In an era of escalating antimicrobial resistance, the development of novel antibiotics with efficacy against multidrug-resistant organisms is a critical priority for global health. This guide provides a comprehensive evaluation of NOSO-502, a first-in-class odilorhabdin antibiotic, against imipenem, a broad-spectrum carbapenem, in the context of imipenem-resistant Enterobacteriaceae. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, in vitro activity, and in vivo efficacy based on available preclinical data.
Executive Summary
This compound, a novel inhibitor of bacterial protein synthesis, demonstrates potent activity against a wide range of Enterobacteriaceae, including strains resistant to carbapenems like imipenem.[1][2] Its unique mechanism of action, targeting the bacterial ribosome at a novel site, circumvents common resistance mechanisms that render many current antibiotics ineffective.[1][2] Preclinical data indicate that this compound maintains its efficacy against isolates producing various carbapenemases, including KPC, NDM, and OXA types.[1][3] This contrasts with imipenem, whose utility is significantly compromised by these resistance determinants. This guide will delve into the experimental data supporting these claims, providing a clear comparison to inform future research and development efforts.
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the efficacy of this compound and imipenem against resistant Enterobacteriaceae lies in their distinct molecular targets and susceptibility to bacterial resistance mechanisms.
This compound: A Novel Approach to Protein Synthesis Inhibition
This compound belongs to the odilorhabdin class of antibiotics, which inhibit bacterial translation.[1][2] Unlike many other protein synthesis inhibitors, odilorhabdins bind to a novel site on the small ribosomal subunit, interfering with the accurate decoding of messenger RNA (mRNA). This leads to the production of non-functional proteins and ultimately, bacterial cell death.
References
Navigating the Frontier of Antimicrobial Development: A Comparative Guide to NOSO-502 and its Potential Synergies
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against antimicrobial resistance, the exploration of novel therapeutic agents and combination therapies is paramount. This guide provides a comprehensive overview of NOSO-502, a first-in-class odilorhabdin antibiotic, and explores its potential for synergistic activity with other antimicrobial agents. While clinical data on such combinations are not yet available, this document offers a framework for investigation based on mechanistic rationale and established in vitro testing protocols.
This compound: A Novel Mechanism of Action
This compound represents a significant advancement in the field of antibiotics, exhibiting a novel mechanism of action that targets the bacterial ribosome to inhibit protein synthesis.[1][2][3][4] This unique mode of action makes it a promising candidate for treating infections caused by multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][5][4]
Spectrum of Activity of this compound
This compound has demonstrated potent in vitro activity against a range of clinically relevant pathogens. The following table summarizes its standalone minimum inhibitory concentrations (MICs) against various bacterial species.
| Bacterial Species | MIC Range (μg/mL) | Key Resistance Phenotypes Covered |
| Escherichia coli | 0.5 - 4 | Including ESBL and CRE strains |
| Klebsiella pneumoniae | 0.5 - 4 | Including KPC, NDM, and OXA-producing CRE |
| Enterobacter cloacae | 0.5 - 4 | |
| Citrobacter freundii | 0.5 - 4 | |
| Stenotrophomonas maltophilia | 4 | |
| Staphylococcus aureus | 2 - 8 | |
| Pseudomonas aeruginosa | >64 | Generally not susceptible |
| Acinetobacter baumannii | >64 | Generally not susceptible |
Hypothetical Synergy: A Mechanistic Approach
The unique mechanism of this compound opens up avenues for potential synergistic combinations with other antibiotic classes. By targeting different essential bacterial processes simultaneously, combination therapy can lead to enhanced efficacy, reduced likelihood of resistance development, and potentially lower required doses of individual agents.
Potential Synergy with Cell Wall Synthesis Inhibitors (e.g., β-Lactams)
A well-established principle in antimicrobial therapy is the synergistic interaction between protein synthesis inhibitors and cell wall synthesis inhibitors.[6][7][8] By weakening the bacterial cell wall, β-lactams may facilitate the entry of this compound into the bacterial cell, leading to a more potent inhibition of protein synthesis at the ribosome.
Caption: Hypothetical synergy of this compound and β-lactams.
Potential Synergy with DNA Replication Inhibitors (e.g., Fluoroquinolones)
The interplay between inhibitors of protein synthesis and DNA replication is more complex and can result in either synergy or antagonism depending on the specific agents and bacteria.[9] A potential synergistic effect could arise from the simultaneous disruption of two critical cellular processes, leading to a state of cellular stress that the bacterium cannot overcome. However, it is also plausible that inhibiting protein synthesis could antagonize the action of certain DNA replication inhibitors that are most effective against rapidly dividing cells.
Caption: Hypothetical synergy of this compound and fluoroquinolones.
Experimental Protocols for Synergy Testing
To empirically determine the synergistic potential of this compound with other antimicrobials, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[10][11][12][13][14]
Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy, additivity, indifference, or antagonism between two drugs.
Materials:
-
96-well microtiter plates
-
Bacterial isolate of interest
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound stock solution
-
Stock solution of the second antimicrobial agent
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial isolate overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create two-fold serial dilutions of this compound horizontally (e.g., across columns 1-10).
-
Create two-fold serial dilutions of the second antibiotic vertically (e.g., down rows A-G).
-
Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the second antibiotic alone to determine their individual MICs.
-
Column 12 should serve as a growth control (no antibiotic).
-
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Determine MICs: After incubation, determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
Caption: Workflow for the checkerboard synergy assay.
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[15][16][17][18][19]
Objective: To assess the rate and extent of bacterial killing by an antimicrobial combination compared to the individual agents.
Materials:
-
Bacterial isolate of interest
-
CAMHB
-
This compound and the second antimicrobial agent at desired concentrations (e.g., 0.5x, 1x, 2x MIC)
-
Sterile culture tubes
-
Apparatus for serial dilutions and plating
Procedure:
-
Prepare Cultures: Grow the bacterial isolate to the logarithmic phase and dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in multiple tubes of CAMHB.
-
Add Antibiotics: Add the antimicrobial agents to the tubes, alone and in combination, at the desired concentrations. Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Determine Viable Counts: Perform serial dilutions of the withdrawn samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each antibiotic condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL at 24 hours compared to the initial inoculum.
Caption: Workflow for the time-kill synergy assay.
Conclusion
This compound stands as a promising new antimicrobial agent with a novel mechanism of action. While its standalone efficacy is well-documented, its potential for synergistic interactions with other antibiotic classes remains an important area for future research. The mechanistic rationale for combining this compound with cell wall synthesis inhibitors or DNA replication inhibitors is strong, but requires rigorous in vitro and in vivo validation. The experimental protocols provided in this guide offer a standardized approach for researchers to investigate these potential synergies and contribute to the development of novel, effective combination therapies to combat the growing threat of antimicrobial resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. A positive interaction between inhibitors of protein synthesis and cefepime in the fight against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penicillin - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. actascientific.com [actascientific.com]
- 17. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 18. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
A Comparative Guide to the Ribosomal Binding Sites of NOSO-502 and Aminoglycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ribosomal binding sites of the novel antibiotic NOSO-502 and the well-established aminoglycoside class of antibiotics. The information presented is supported by experimental data to offer an objective analysis for researchers in the field of antibacterial drug discovery and development.
Introduction
The ribosome, a critical cellular machine responsible for protein synthesis, is a major target for antibiotics. Understanding the precise binding sites and mechanisms of action of different antibiotic classes is crucial for developing new therapeutics to combat the growing threat of antibiotic resistance. This guide focuses on two distinct classes of ribosome-targeting antibiotics: the novel odilorhabdins, represented by the clinical candidate this compound, and the widely used aminoglycosides. While both interfere with protein synthesis, they do so by engaging with different sites on the bacterial ribosome, leading to distinct mechanisms of action.
Ribosomal Binding Sites: A Head-to-Head Comparison
This compound and aminoglycosides both target the small ribosomal subunit (30S) but at entirely different locations. This fundamental difference in their binding sites is a key factor in this compound's activity against aminoglycoside-resistant strains.
This compound: A Novel Binding Pocket
This compound, a member of the odilorhabdin (ODL) class of antibiotics, interacts with a novel site on the 30S ribosomal subunit. Structural analysis has revealed that ODLs bind in a pocket formed by helices 31, 32, and 34 (h31, h32, and h34) of the 16S rRNA[1]. This binding site is distinct from those of all other known 30S subunit inhibitors, including aminoglycosides[1]. A key feature of the ODL binding mechanism is its simultaneous interaction with both the 16S rRNA and the anticodon loop of the tRNA molecule in the aminoacyl (A) site[2]. This dual interaction is thought to increase the affinity of non-cognate aminoacyl-tRNAs to the ribosome, leading to miscoding and ultimately inhibiting protein synthesis[2][3]. The binding of ODLs impedes the progression of the ribosome along the mRNA[2].
Aminoglycosides: Targeting the Decoding Center
Aminoglycosides have a well-characterized primary binding site within helix 44 (h44) of the 16S rRNA, located in the decoding A-site of the 30S subunit. This interaction induces a conformational change in the ribosome, which can lead to the misreading of the mRNA codon and inhibition of translocation. Additionally, a secondary binding site for some aminoglycosides has been identified in helix 69 (H69) of the 23S rRNA on the large ribosomal subunit (50S)[4]. This interaction is believed to interfere with the recycling of ribosomal subunits[4].
Quantitative Binding Data
The following table summarizes the available quantitative data for the binding of aminoglycosides to their ribosomal targets. At present, specific dissociation constants (Kd) for the interaction of this compound with the ribosome are not publicly available. However, the 50% inhibitory concentration (IC50) for the inhibition of a cell-free transcription-translation system has been reported to be in a similar range to other known ribosome-targeting antibiotics like chloramphenicol and spectinomycin[1][5].
| Antibiotic Class | Compound | Ribosomal Target | Binding Affinity (Kd) | Experimental Method |
| Odilorhabdin | This compound | 30S subunit (h31, h32, h34 of 16S rRNA) | Data not available | - |
| Aminoglycoside | Neomycin B | 23S rRNA (Helix 69) | 0.3 ± 0.1 µM | Isothermal Titration Calorimetry |
| Aminoglycoside | Tobramycin | 23S rRNA (Helix 69) | 0.2 ± 0.2 µM | Isothermal Titration Calorimetry |
| Aminoglycoside | Paromomycin | 23S rRNA (Helix 69) | 5.4 ± 1.1 µM | Isothermal Titration Calorimetry |
| Aminoglycoside | Streptomycin | 70S Ribosome (H37Rv wild-type) | 0.8 nM | Isothermal Titration Calorimetry |
| Aminoglycoside | Streptomycin | 70S Ribosome (ΔgidB mutant) | 340 nM | Isothermal Titration Calorimetry |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize the ribosomal binding of this compound and aminoglycosides.
In Vitro Transcription-Translation Assay (for this compound)
This assay is used to determine the inhibitory effect of a compound on protein synthesis.
-
System Preparation: A cell-free transcription-translation system, such as the PURExpress® system, is utilized. This system contains all the necessary components for protein synthesis from a DNA template.
-
Template and Compound Addition: A DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the reaction mixture. The test compound (this compound) is added at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow for transcription and translation to occur.
-
Detection: The amount of synthesized reporter protein is quantified using a suitable method (e.g., measuring luminescence for luciferase or colorimetric assay for β-galactosidase).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of protein synthesized in the presence of the compound to the control. The IC50 value, the concentration of the compound that inhibits protein synthesis by 50%, is then determined.
Toeprinting Assay (for this compound and Aminoglycosides)
This technique, also known as primer extension inhibition, is used to map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.
-
Complex Formation: An in vitro translation system is assembled with a specific mRNA template, ribosomes, and initiation factors. The antibiotic of interest is added to the reaction.
-
Primer Hybridization: A radiolabeled or fluorescently labeled DNA primer, complementary to a region downstream of the potential stalling site on the mRNA, is annealed to the mRNA.
-
Reverse Transcription: Reverse transcriptase is added to the mixture. The enzyme synthesizes a complementary DNA (cDNA) strand, extending from the primer.
-
Stalling and Termination: When the reverse transcriptase encounters the stalled ribosome, it terminates the extension, resulting in a cDNA product of a specific length.
-
Analysis: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The length of the truncated cDNA fragment indicates the precise position of the ribosome on the mRNA, revealing the codon at which the antibiotic stalls translation.
Isothermal Titration Calorimetry (ITC) (for Aminoglycosides)
ITC is a thermodynamic technique used to directly measure the heat changes that occur upon the binding of a ligand (antibiotic) to a macromolecule (ribosome or rRNA fragment).
-
Sample Preparation: A solution of the ribosomal component (e.g., 70S ribosome or a specific rRNA fragment) is placed in the sample cell of the calorimeter. A solution of the aminoglycoside is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: The aminoglycoside solution is injected in small, precise aliquots into the sample cell while the temperature is kept constant.
-
Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the macromolecule. This binding isotherm is then fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.
DNase I Footprinting Assay (for Aminoglycosides)
This method is used to identify the specific binding site of a molecule on a DNA or RNA sequence by its ability to protect the nucleic acid from enzymatic cleavage.
-
End-labeling of Nucleic Acid: The RNA or DNA fragment of interest (e.g., 16S rRNA) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: The labeled nucleic acid is incubated with varying concentrations of the aminoglycoside to allow for binding. A control reaction without the antibiotic is also prepared.
-
DNase I Digestion: DNase I, an enzyme that cleaves the phosphodiester backbone of DNA (or RNA under specific conditions), is added to the reactions. The digestion is carried out under conditions that result in, on average, only one cut per molecule.
-
Analysis: The resulting fragments are separated by size on a denaturing polyacrylamide gel.
-
Footprint Visualization: In the control lane, a ladder of bands representing cleavage at every nucleotide position is observed. In the lanes with the aminoglycoside, the region where the antibiotic is bound is protected from cleavage, resulting in a gap in the ladder, known as a "footprint." The location of this footprint reveals the binding site of the aminoglycoside.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the distinct ribosomal binding sites and a general workflow for identifying antibiotic-ribosome interactions.
Caption: Distinct ribosomal binding sites of this compound and aminoglycosides.
References
- 1. From Worms to Drug Candidate: The Story of Odilorhabdins, a New Class of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 3. Odilorhabdins, Antibacterial Agents that Cause Miscoding by Binding at a New Ribosomal Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of aminoglycoside antibiotics to helix 69 of 23S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Head-to-Head Battle: NOSO-502 Versus Tigecycline in the Fight Against Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) bacteria necessitates the urgent development of novel antimicrobial agents. This guide provides a detailed comparison of NOSO-502, a first-in-class odilorhabdin antibiotic, and tigecycline, a glycylcycline antibiotic, in their activity against challenging MDR bacterial pathogens. This objective analysis is supported by experimental data from preclinical studies to inform research and development efforts in the infectious disease space.
Executive Summary
This compound demonstrates potent in vitro activity against a range of multidrug-resistant Enterobacteriaceae, including carbapenem-resistant (CRE) isolates. Comparative data suggests that this compound exhibits comparable or, in some instances, superior activity to tigecycline against certain MDR strains. Both agents act by inhibiting bacterial protein synthesis, but through distinct mechanisms, offering potential advantages for this compound in overcoming existing resistance pathways. In vivo studies in murine infection models further support the potential of this compound as a promising candidate for treating infections caused by MDR Gram-negative bacteria.
Data Presentation: In Vitro Activity
The in vitro activity of this compound and tigecycline against various wild-type and multidrug-resistant Gram-negative bacteria was evaluated using the broth microdilution method to determine the minimum inhibitory concentration (MIC).
Table 1: Comparative MIC Values (μg/mL) of this compound and Tigecycline against Wild-Type Gram-Negative Bacteria
| Organism | This compound MIC | Tigecycline MIC |
| Escherichia coli ATCC 25922 | 2 | 0.5 |
| Klebsiella pneumoniae ATCC 43816 | 1 | 1 |
| Enterobacter cloacae ATCC 13047 | 2 | 1 |
| Serratia marcescens ATCC 8100 | 4 | 2 |
Table 2: Comparative MIC Values (μg/mL) of this compound and Tigecycline against Multidrug-Resistant Enterobacteriaceae [1]
| Organism and Resistance Profile | This compound MIC | Tigecycline MIC |
| E. coli EN122 (ESBL) | 4 | 1 |
| E. coli 1756 (OXA-48) | 2 | 1 |
| E. coli 1768 (OXA-244) | 4 | 1 |
| K. pneumoniae NCTC 13438 (KPC-2) | 1 | 2 |
| K. pneumoniae NCTC 13442 (OXA-48) | 1 | 2 |
| K. pneumoniae NCTC 13443 (NDM-1) | 1 | 2 |
| E. cloacae 1889 (OXA-48) | 2 | 2 |
In Vivo Efficacy: Murine Infection Models
The therapeutic potential of this compound was compared to tigecycline in murine models of infection caused by multidrug-resistant bacteria.
Systemic Infection Model
In a neutropenic murine sepsis model with E. coli ATCC BAA-2469 (NDM-1), this compound demonstrated a significant survival benefit. A dose as low as 4 mg/kg of body weight resulted in 100% survival, showcasing its potent in vivo activity.[1]
Lung Infection Model
In a murine lung infection model with K. pneumoniae NCTC 13442 (OXA-48), both this compound and tigecycline were evaluated for their ability to reduce the bacterial burden in the lungs. This compound, administered subcutaneously, showed a dose-dependent reduction in bacterial load, indicating its potential for treating pulmonary infections caused by carbapenem-resistant K. pneumoniae.
Mechanisms of Action
Both this compound and tigecycline target the bacterial ribosome to inhibit protein synthesis, a crucial process for bacterial viability. However, their specific binding sites and mechanisms of action differ.
Tigecycline: As a glycylcycline, tigecycline binds to the 30S ribosomal subunit, sterically hindering the binding of aminoacyl-tRNA to the A-site of the ribosome. This blockage prevents the elongation of the polypeptide chain, leading to the cessation of protein synthesis.
This compound: this compound, an odilorhabdin, also binds to the small ribosomal subunit (30S). Its novel mechanism of action involves inducing miscoding and disrupting the translational accuracy of the ribosome. This leads to the production of non-functional proteins and ultimately inhibits bacterial growth.
Caption: Mechanisms of action of Tigecycline and this compound.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentrations (MICs) of this compound and tigecycline were determined by the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and tigecycline were prepared in an appropriate solvent and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates were grown on agar plates, and colonies were suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension was further diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours in ambient air.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Caption: Workflow for MIC determination.
In Vivo Efficacy Testing: Murine Lung Infection Model
The in vivo efficacy of this compound and tigecycline was assessed in a murine model of lung infection.
-
Induction of Infection: Mice were rendered neutropenic by cyclophosphamide administration. A specific bacterial strain (e.g., K. pneumoniae NCTC 13442) was intranasally instilled to establish a lung infection.
-
Treatment Administration: At a specified time post-infection, cohorts of mice were treated with various doses of this compound or tigecycline, typically administered subcutaneously or intravenously. A control group received a vehicle.
-
Assessment of Bacterial Burden: At 24 hours post-treatment, mice were euthanized, and their lungs were aseptically removed and homogenized. The number of viable bacteria (CFU) per gram of lung tissue was determined by plating serial dilutions of the homogenate on appropriate agar media.
-
Data Analysis: The reduction in bacterial load in the lungs of treated mice was compared to that of the control group to determine the efficacy of the antibiotics.
Conclusion
This compound emerges as a promising novel antibiotic with potent activity against a spectrum of multidrug-resistant Gram-negative bacteria. Its distinct mechanism of action and efficacy in preclinical models, including against strains resistant to last-resort antibiotics like carbapenems, highlight its potential to address critical unmet medical needs. While tigecycline remains an important therapeutic option, the continued development of new agents like this compound is crucial in the ongoing battle against antimicrobial resistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Benchmarking the Safety Profile of NOSO-502 Against Existing Antibiotics: A Comparative Guide
An objective analysis of the preclinical safety data for the novel antibiotic NOSO-502 in comparison to the established safety profiles of standard-of-care antibiotics, including imipenem/cilastatin, piperacillin/tazobactam, and meropenem, for the treatment of complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).
This guide provides a comprehensive comparison of the safety profiles of the investigational antibiotic this compound and currently approved antibiotics. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of this compound's potential therapeutic window.
Executive Summary
This compound, a first-in-class odilorhabdin antibiotic, is currently in preclinical development for treating infections caused by multidrug-resistant Enterobacteriaceae.[1][2] Preclinical in vitro data for this compound suggests a favorable safety profile, with no evidence of cytotoxicity against human liver, kidney, or other cell lines at high concentrations.[3][4][5][6] This profile indicates a potentially low risk for common antibiotic-associated toxicities such as nephrotoxicity, hepatotoxicity, and cardiotoxicity. In contrast, established antibiotics like piperacillin/tazobactam, imipenem/cilastatin, and meropenem have well-documented adverse effect profiles from extensive clinical use, including gastrointestinal disturbances, skin reactions, and, in some cases, more severe events like seizures and blood dyscrasias.
Preclinical Safety Profile of this compound
In vitro safety pharmacology and toxicology studies have been central to characterizing the initial safety of this compound. These studies are designed to identify potential off-target effects and cellular toxicity at concentrations well above the anticipated therapeutic levels.
Data Presentation: In Vitro Safety of this compound
| Safety Endpoint | Cell Line | Assay Type | This compound Concentration | Result | Reference |
| Cytotoxicity | HepG2 (Human Liver) | Cytotoxicity Assay | Up to 512 µM | No cytotoxicity observed | [3][4][5] |
| Cytotoxicity | HK-2 (Human Kidney) | Cytotoxicity Assay | Up to 512 µM | No cytotoxicity observed | [3][4][5] |
| Cytotoxicity | HRPTEpiC (Human Renal Proximal Tubular Epithelial Cells) | Cytotoxicity Assay | Up to 512 µM | No cytotoxicity observed | [3][5] |
| Cardiotoxicity | hERG-CHO | Patch Clamp | Up to 512 µM | No inhibition of hERG current | [3][4][5] |
| Cardiotoxicity | Nav1.5-HEK | Patch Clamp | Up to 512 µM | No inhibition of Nav1.5 current | [3][4][5] |
| Genotoxicity | Not specified | Micronucleus Test | Up to 512 µM | No increase in micronuclei | [3][4][5] |
Experimental Protocols
Cytotoxicity Assays: Human cell lines, including HepG2 (liver), HK-2 (kidney), and human renal proximal tubular epithelial cells (HRPTEpiC), were exposed to varying concentrations of this compound (up to 512 µM).[3][5] Cell viability was assessed using a standardized method, such as the MTT or neutral red uptake assay, after a specified incubation period. A lack of reduction in cell viability compared to vehicle controls indicated no cytotoxic effect.
hERG and Nav1.5 Channel Inhibition Assays: To assess the potential for cardiac arrhythmias, automated patch-clamp electrophysiology was used on Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel and Human Embryonic Kidney (HEK) cells expressing the Nav1.5 sodium channel.[3][4][5] The cells were exposed to this compound at high concentrations, and any inhibition of the respective ion channel currents was measured. No significant inhibition suggested a low risk of QT prolongation and other cardiac conduction abnormalities.
Micronucleus Test: The genotoxic potential of this compound was evaluated by the in vitro micronucleus test.[3][4][5] This assay detects chromosomal damage by identifying the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in treated cells. The absence of a significant increase in micronuclei-containing cells compared to controls indicated a lack of genotoxic activity.
Mandatory Visualization
Caption: Preclinical in vitro safety testing workflow for this compound.
Comparative Safety Profiles of Existing Antibiotics
The following tables summarize the common and serious adverse effects of piperacillin/tazobactam, imipenem/cilastatin, and meropenem, which are frequently used to treat cIAI and HABP/VABP. The data is compiled from extensive clinical trial data and post-marketing surveillance.
Data Presentation: Adverse Events of Comparator Antibiotics
Piperacillin/Tazobactam
| Adverse Event Category | Common Side Effects | Serious Adverse Effects |
| Gastrointestinal | Diarrhea, nausea, constipation, vomiting[7][8][9] | Clostridium difficile-associated diarrhea[7] |
| Dermatologic | Rash, pruritus[8] | Stevens-Johnson syndrome, toxic epidermal necrolysis, DRESS syndrome[8][9][10] |
| Hematologic | Leukopenia/neutropenia (with prolonged therapy), thrombocytopenia[10] | |
| Renal | Kidney problems/injury[7][11] | |
| Neurologic | Headache, insomnia[7][8] | Seizures[7] |
| Hypersensitivity | Allergic reactions[8] | Anaphylaxis[8] |
Imipenem/Cilastatin
| Adverse Event Category | Common Side Effects | Serious Adverse Effects |
| Gastrointestinal | Nausea, diarrhea, vomiting[12] | Clostridium difficile-associated diarrhea[13] |
| Dermatologic | Rash | |
| Hepatic | Increased liver enzymes[12] | |
| Neurologic | Seizures (risk is increased in patients with CNS disorders and renal impairment)[13] | |
| Hypersensitivity | Allergic reactions |
Meropenem
| Adverse Event Category | Common Side Effects | Serious Adverse Effects |
| Gastrointestinal | Diarrhea (2.5%), nausea/vomiting (1.2%)[14] | |
| Dermatologic | Rash (1.4%)[14] | |
| Neurologic | Seizures (very low incidence in non-meningitis patients)[14] | |
| Hypersensitivity | Hypersensitivity reactions (contraindicated in patients with severe hypersensitivity to other beta-lactams)[15] |
Experimental Protocols for Clinical Safety Monitoring
Clinical trials for antibiotics in indications like cIAI and HABP/VABP employ rigorous safety monitoring protocols. These typically include:
-
Baseline Assessments: Collection of a complete medical history, physical examination, vital signs, and baseline laboratory tests (complete blood count with differential, serum chemistry including renal and liver function tests, and urinalysis).
-
Ongoing Monitoring: Regular monitoring of vital signs and for the emergence of any adverse events. Laboratory tests are repeated at specified intervals (e.g., twice weekly) and at the end of therapy to detect any drug-induced changes.
-
Adverse Event Recording: All adverse events are recorded, graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE), and assessed for their relationship to the study drug.
-
Specialized Monitoring: For drugs with known potential toxicities, more specific monitoring may be implemented. For example, with imipenem/cilastatin, patients with predisposing factors for seizures would be monitored closely for any neurological changes.
Mandatory Visualization
Caption: Common target organs for antibiotic-related adverse events.
Conclusion
The preclinical data available for this compound indicates a promising safety profile, with a low potential for cytotoxicity, cardiotoxicity, and genotoxicity in vitro. This suggests that this compound may have a wider therapeutic index compared to some existing antibiotics. However, it is crucial to note that these are preclinical findings, and the complete safety profile of this compound in humans will only be established through rigorous clinical trials. The well-characterized adverse event profiles of piperacillin/tazobactam, imipenem/cilastatin, and meropenem serve as important benchmarks for the future clinical development of this compound. As this compound progresses through clinical trials, a direct comparison of its safety and tolerability against these standard-of-care agents will be essential to determine its ultimate role in treating serious Gram-negative infections.
References
- 1. News | MedUni Vienna [klinische-pharmakologie.meduniwien.ac.at]
- 2. In vitro activity of this compound, a novel-action antimicrobial, against clinical strains of Enterobacterales including MDR strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. drugs.com [drugs.com]
- 9. Piperacillin-Tazobactam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Piperacillin-Tazobactam: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. jwatch.org [jwatch.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Safety profile of meropenem: an updated review of over 6,000 patients treated with meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Meronem - referral | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Analysis of Resistance Development: NOSO-502 Versus Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of In Vitro Resistance Profiles
The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel antimicrobial agents with a low propensity for resistance development. NOSO-502, a first-in-class odilorhabdin antibiotic, presents a promising new therapeutic option with a novel mechanism of action. This guide provides a comparative analysis of resistance development to this compound and other key antibiotics, supported by experimental data, to aid in the evaluation of its potential clinical utility.
Executive Summary
This compound demonstrates a significantly lower frequency of spontaneous resistance development in key Gram-negative pathogens compared to established antibiotics such as ciprofloxacin. Its unique mechanism of action, targeting the bacterial ribosome at a novel binding site, may contribute to this lower propensity for resistance. While direct comparative data from serial passage studies are limited, the available evidence suggests a lower potential for high-level resistance development with this compound. This document provides a detailed overview of the in vitro resistance profiles, the underlying molecular mechanisms of resistance, and the experimental protocols used to generate this data.
Data Presentation: Spontaneous Frequency of Resistance
The spontaneous frequency of resistance is a critical measure of the likelihood of resistant mutants emerging in a bacterial population upon antibiotic exposure. The following table summarizes the spontaneous resistance frequencies of this compound and comparator antibiotics against key bacterial strains.
| Antibiotic | Bacterial Strain | Selection Concentration (x MIC) | Frequency of Resistance | Reference |
| This compound | Escherichia coli ATCC 25922 | 4x | 3.0 x 10⁻⁹ | [1] |
| 8x | <5.0 x 10⁻¹⁰ | [1] | ||
| Klebsiella pneumoniae ATCC 43816 | 4x | 2.4 x 10⁻⁹ | [1] | |
| 8x | <7.0 x 10⁻¹⁰ | [1] | ||
| Ciprofloxacin | Escherichia coli ATCC 25922 | 4x | ~10⁻⁷ to 10⁻⁸ | [2][3] |
| Colistin | Klebsiella pneumoniae | Not typically measured by single-step mutation frequency due to heteroresistance. | N/A |
Data Presentation: Multi-Step Resistance Selection (Serial Passage)
Serial passage studies are designed to assess the potential for resistance to develop over time with continuous exposure to sub-lethal concentrations of an antibiotic. The following table presents the observed changes in the Minimum Inhibitory Concentration (MIC) for this compound and comparator antibiotics after serial passage.
Disclaimer: The following data is compiled from separate studies and may not be directly comparable due to variations in experimental protocols (e.g., number of passages, bacterial strains, and specific laboratory methods).
| Antibiotic | Bacterial Strain | Number of Passages | Fold-Increase in MIC | Reference |
| This compound | Enterobacter cloacae ATCC 13047 | Not specified | Hetero-resistance observed, with subpopulations growing at up to 32-128 µg/mL | [2][4] |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 10 | 16-fold | [2] |
| Escherichia coli (clinical isolates) | 15 | >8-fold | [5] | |
| Colistin | Klebsiella pneumoniae ATCC 13883 | 30 | >32-fold | [4] |
| Klebsiella pneumoniae (clinical isolate) | 48 hours (2 passages) | 64-fold | [6] |
Mechanisms of Resistance: A Comparative Overview
Understanding the molecular mechanisms by which bacteria develop resistance is crucial for predicting the longevity of an antibiotic and for developing strategies to overcome resistance.
This compound
Resistance to this compound is primarily associated with mutations in the CrrAB two-component system . This system regulates the expression of the KexD efflux pump , a member of the Resistance-Nodulation-Division (RND) family. Upregulation of this efflux pump leads to the extrusion of this compound from the bacterial cell, thereby reducing its intracellular concentration and efficacy. It is noteworthy that some mutations in the crrB gene can confer cross-resistance to colistin.[2][4][7]
Ciprofloxacin
Resistance to ciprofloxacin, a fluoroquinolone, primarily arises from target site mutations. Specifically, mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the drug to its targets, rendering it less effective. Additionally, increased expression of efflux pumps and alterations in outer membrane porins can also contribute to ciprofloxacin resistance.
Colistin
Colistin resistance in Gram-negative bacteria is primarily mediated by modifications to the lipopolysaccharide (LPS) component of the outer membrane. Mutations in two-component regulatory systems, such as PmrA/PmrB and PhoP/PhoQ , and inactivation of the negative regulator MgrB , lead to the addition of positively charged moieties to the lipid A portion of LPS. This modification reduces the net negative charge of the outer membrane, thereby decreasing its affinity for the cationic colistin molecule.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. For specific details, please refer to the cited publications.
Spontaneous Frequency of Resistance Determination
This assay quantifies the rate at which resistant mutants arise in a bacterial population upon exposure to a selective antibiotic concentration.
Workflow Diagram:
Methodology:
-
Inoculum Preparation: A large population of bacteria (typically 10⁹ to 10¹⁰ colony-forming units [CFU]) is prepared from an overnight culture.
-
Plating: The bacterial suspension is plated onto agar plates containing the antibiotic at a concentration that is a multiple of the MIC (e.g., 4x or 8x MIC).
-
Incubation: The plates are incubated for a sufficient period to allow for the growth of resistant colonies.
-
Enumeration: The number of resistant colonies is counted.
-
Viable Cell Count: The total number of viable cells in the initial inoculum is determined by plating serial dilutions on antibiotic-free agar.
-
Calculation: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable cells.
Serial Passage for Multi-Step Resistance Selection
This method assesses the potential for resistance to develop through the gradual accumulation of mutations over multiple generations of exposure to an antibiotic.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 3. Repeated Exposure of Escherichia coli to High Ciprofloxacin Concentrations Selects gyrB Mutants That Show Fluoroquinolone-Specific Hyperpersistence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ovid.com [ovid.com]
- 6. Efficacy and In Vitro Activity of Novel Antibiotics for Infections With Carbapenem-Resistant Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Characterization of this compound, a Novel Inhibitor of Bacterial Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of NOSO-502: A General Guide for Laboratory Personnel
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal procedures for NOSO-502 is not publicly available. The following guidelines are based on general best practices for the disposal of research-grade antibiotics and chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
This compound is a novel antibiotic belonging to the odilorhabdin class, exhibiting activity against a range of bacteria. While research indicates a favorable in vitro safety profile, proper disposal is crucial to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential safety and logistical information for the handling and disposal of this compound waste in a laboratory environment.
Essential Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, particularly in its pure or concentrated form, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Properties of Antibiotic Waste for Disposal
The following table summarizes general characteristics of antibiotic waste relevant to its disposal. Note that specific quantitative data for this compound is not available.
| Property | General Characteristics of Antibiotic Waste | Disposal Considerations |
| Physical State | Solid (powder), Liquid (solutions, media) | Segregate waste based on physical state. |
| Chemical Class | Varies (this compound is an odilorhabdin) | In the absence of specific data, treat as a potentially hazardous chemical. |
| Concentration | High (stock solutions), Low (culture media) | High-concentration waste requires more stringent disposal methods. |
| Biohazard Potential | May be present in used culture media. | Decontaminate biologically active waste before chemical disposal. |
| Environmental Hazard | Potential for promoting antibiotic resistance. | Do not dispose of down the drain unless explicitly permitted by EHS. |
Step-by-Step Disposal Procedures for this compound Waste
The following is a generalized protocol for the disposal of this compound waste. Always follow your institution's specific guidelines.
1. Waste Identification and Segregation:
-
Pure this compound (Solid): Treat as hazardous chemical waste.
-
Concentrated this compound Solutions: Treat as hazardous chemical waste.
-
Contaminated Labware (e.g., pipette tips, tubes): Dispose of as solid chemical waste. If contaminated with biohazardous material, decontaminate first (e.g., by autoclaving, if the heat does not create additional hazards).
-
Liquid Culture Media Containing this compound: This is considered a mixed waste (chemical and potentially biological). Consult your EHS for the proper disposal procedure, which may involve chemical deactivation followed by biological decontamination or direct disposal as hazardous waste.
2. Waste Collection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound waste"), the primary hazard(s) (e.g., "Chemical Waste," "Antibiotic Waste"), and the accumulation start date.
-
Never mix incompatible waste streams in the same container.
3. Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed except when adding waste.
-
Store in a well-ventilated area, away from heat sources and direct sunlight.
4. Disposal Request:
-
Once the waste container is full or has reached the storage time limit set by your institution, submit a hazardous waste pickup request to your EHS department.
-
Do not attempt to dispose of the waste through regular trash or down the sanitary sewer.
Experimental Protocol: General Deactivation of Antibiotic Waste
For liquid waste containing antibiotics where institutional guidelines permit chemical deactivation, a general approach involves hydrolysis. However, the efficacy of this method for this compound has not been documented. This procedure should only be performed under the direct guidance of your institution's EHS and with a validated protocol.
Objective: To hydrolyze and inactivate the antibiotic in a liquid waste stream before final disposal.
Materials:
-
Liquid antibiotic waste
-
Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment
-
pH meter or pH strips
-
Appropriate PPE (fume hood, gloves, goggles, lab coat)
-
Hazardous waste container
Methodology:
-
Working in a chemical fume hood, transfer the liquid antibiotic waste to a suitable container.
-
Slowly add a solution of NaOH to raise the pH to a level specified by your EHS protocol for hydrolysis (e.g., >10).
-
Allow the solution to stand for a specified period (e.g., 24 hours) to facilitate hydrolysis.
-
Neutralize the solution by slowly adding HCl until the pH is within the range permitted for disposal (typically between 6 and 9).
-
Collect the treated liquid in a hazardous waste container and label it appropriately for pickup.
Disposal Workflow
The following diagram illustrates a general workflow for the disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Essential Safety and Logistical Information for Handling NOSO-502
For researchers, scientists, and drug development professionals, this document provides crucial safety protocols and logistical plans for the handling and disposal of NOSO-502, a novel inhibitor of bacterial translation. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research.
This compound is a promising preclinical candidate in the odilorhabdin class of antibiotics, exhibiting potent activity against Enterobacteriaceae. While it has demonstrated a good in vitro safety profile, comprehensive safety data is still being compiled. Therefore, it is imperative to handle this compound with the utmost care, treating it as a potentially hazardous substance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before each use and change them frequently. |
| Body | Laboratory coat | Should be fully buttoned to provide maximum coverage. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for operations with a potential for aerosol generation. | Consult your institution's safety officer for specific respiratory protection requirements based on your experimental setup. |
Operational Plans
A structured workflow is critical to minimize exposure and contamination risks. The following diagram outlines the recommended operational plan for handling this compound.
Experimental Protocols
Detailed methodologies for all key experiments should be outlined in your institution-approved laboratory notebook and standard operating procedures (SOPs). These should include, but are not limited to:
-
Stock Solution Preparation: Clearly define the solvent, concentration, and storage conditions for this compound stock solutions.
-
In Vitro Assays: Specify the cell lines or bacterial strains, culture conditions, and treatment protocols.
-
In Vivo Studies: Detail the animal model, dosage, route of administration, and monitoring procedures in accordance with ethical guidelines.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure to others.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated biohazard or chemical waste bag. |
| Liquid Waste | Collect in a clearly labeled, sealed hazardous waste container. |
The following flowchart illustrates the decision-making process for the disposal of materials that have come into contact with this compound.
By implementing these safety and logistical measures, you can create a secure environment for groundbreaking research with this compound, fostering a culture of safety and responsibility within your laboratory.
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